Product packaging for Econazole Nitrate(Cat. No.:CAS No. 24169-02-6)

Econazole Nitrate

Cat. No.: B000902
CAS No.: 24169-02-6
M. Wt: 444.7 g/mol
InChI Key: DDXORDQKGIZAME-UHFFFAOYSA-N
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Description

Econazole nitrate is a potent, broad-spectrum antifungal agent of the imidazole class, serving as a key tool in microbiological and pharmaceutical research. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-α-demethylase, a cytochrome P-450 enzyme essential for the biosynthesis of ergosterol. This disruption leads to the depletion of ergosterol, a critical sterol component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. The resulting compromise in cell membrane integrity increases permeability, causing leakage of cellular contents and ultimately leading to fungal cell death. Beyond this primary effect, this compound is also known to directly interact with cellular membranes and inhibit endogenous respiration, contributing to its potent fungistatic and fungicidal activity . This compound demonstrates excellent activity against a wide range of pathogenic fungi, making it invaluable for studies involving dermatophytes such as Trichophyton rubrum , Trichophyton mentagrophytes , and Microsporum canis ; yeasts including Candida albicans ; and molds such as Aspergillus fumigatus . Its utility extends to various research applications, from investigating fungal pathogenesis and resistance mechanisms to developing and testing novel topical formulations. As a Biopharmaceutics Classification System (BCS) Class II compound with high permeability but low aqueous solubility, this compound presents a compelling model drug for research focused on overcoming solubility challenges. Studies explore advanced delivery systems, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and co-crystal technologies, to enhance its dissolution, skin penetration, and sustained release profiles . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Ensure all relevant safety data sheets and handling protocols are reviewed prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15Cl3N2O.HNO3<br>C18H16Cl3N3O4 B000902 Econazole Nitrate CAS No. 24169-02-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
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InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
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Molecular Formula

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4
Record name ECONAZOLE NITRATE
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Related CAS

27220-47-9 (Parent)
Record name Econazole nitrate [USAN:USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID6025226
Record name Econazole nitrate
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Molecular Weight

444.7 g/mol
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Physical Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)
Record name ECONAZOLE NITRATE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

24169-02-6, 68797-31-9
Record name ECONAZOLE NITRATE
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Record name 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate
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Melting Point

324 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Econazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of econazole nitrate, an imidazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key analytical techniques, and visual diagrams of the synthesis pathway and characterization workflow.

Synthesis of this compound

This compound is synthesized through a multi-step process, typically involving N-alkylation followed by O-alkylation. A common route starts with the reaction of 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole, which is then reacted with p-chlorobenzyl chloride. The final product is obtained after acidification with nitric acid.[1][2]

Synthesis Pathway

A one-pot synthesis method offers an efficient route, minimizing intermediate workup steps and improving overall yield.[1] The process begins with the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloro-ethanol to form an imidazole ethanol intermediate. This intermediate is then subjected to O-alkylation with p-chlorobenzyl chloride without the need for isolation and purification.[1]

// Add reaction conditions edge [style=dashed, arrowhead=none]; C -> E [label=" Catalyst: K2CO3/KOH/Al2O3\n Solvent: Toluene\n Temp: 71-73°C ", labelfontcolor="#34A853"]; A -> C [label=" Catalyst: K2CO3/KOH/Al2O3\n Phase Transfer Catalyst: PEG-200 ", labelfontcolor="#34A853"]; E -> G [label=" Acidification & Recrystallization\n Solvent: Ethanol ", labelfontcolor="#34A853"]; } caption: Synthesis Pathway of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from methodologies described in patent literature.[1]

  • Catalyst Preparation : A mixed catalyst of K₂CO₃/KOH/Al₂O₃ is prepared by dissolving potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) in water, followed by the addition of aluminum oxide (Al₂O₃). The mixture is stirred at 60-65°C, followed by rotary evaporation and drying at 120°C for 4 hours.[1]

  • N-Alkylation : The prepared catalyst, imidazole, toluene, and PEG-200 (as a phase-transfer catalyst) are mixed in a reaction vessel. The mixture is heated to reflux to remove water. After cooling, a solution of 1-(2,4-dichlorophenyl)-2-chloro-ethanol in toluene is added dropwise. The reaction is then heated to 71-73°C and maintained for 3-3.5 hours to form the imidazole ethanol intermediate.[1]

  • O-Alkylation : To the reaction mixture containing the un-isolated intermediate, p-chlorobenzyl chloride and additional catalyst are added. The mixture is heated and stirred, leading to the formation of econazole base.[1][2]

  • Impurity Removal and Acidification : After the reaction is complete, the mixture is filtered. The organic layer is separated and washed to remove impurities. This compound is then precipitated by adding nitric acid.[1]

  • Recrystallization : The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of N,N-dimethylformamide and methanol, to yield the final product.[1][3]

Characterization Techniques

A combination of spectroscopic, chromatographic, and thermal analysis techniques is employed to confirm the identity, purity, and physical properties of the synthesized this compound.

Characterization Workflow

// Final Confirmation J [label="Final Characterization Report", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F -> J; H -> J; I -> J; B -> J; C -> J; D -> J; } caption: Workflow for the Characterization of this compound.

Spectroscopic Methods

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol: An FTIR spectrum is recorded using a spectrophotometer, typically in the range of 4000 to 400 cm⁻¹. The sample can be prepared as a potassium bromide (KBr) disc or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[4][5]

Data Summary:

Functional GroupBondCharacteristic Peak (cm⁻¹)References
Imidazole RingN-H Stretching~3426[4]
Aromatic RingC-H Stretching3086 - 3109[4][6]
Aromatic RingC=C Stretching1585 - 1596[4][6]
Nitrate Group-NO₂ Stretching1538 - 1547[4][6]
EtherC-O Stretching1089 - 1090[4][6]
Aryl HalideC-Cl Stretching638 - 674[4][6]

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule, confirming the connectivity of atoms.

Experimental Protocol: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. The spectrum is recorded on an NMR spectrometer.[7]

Data Summary (¹H NMR in DMSO-d₆): Data on specific chemical shifts (ppm) for this compound can be found in specialized databases and literature.[7][8][9][10] The spectrum is expected to be consistent with the proposed chemical structure.

UV-Vis spectroscopy is used for quantitative analysis and to identify the wavelength of maximum absorbance (λmax).

Experimental Protocol: A standard solution of this compound is prepared in a suitable solvent, such as methanol. The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.[5] A calibration curve is typically generated by plotting absorbance against concentration.[5][11]

Data Summary:

ParameterValueSolventReferences
λmax~270 nmMethanol[5]
λmax~218 nmMethanol (for topical formulation)[11]
Linearity Range0-50 µg/mLMethanol[5]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and assay of this compound.

Experimental Protocol (Stability-Indicating HPLC): A robust HPLC method is essential for separating this compound from its degradation products and formulation excipients.

  • System : A standard HPLC system with a UV or Diode Array Detector (DAD) is used.[12]

  • Column : A reversed-phase C18 column is commonly employed.[13][14]

  • Mobile Phase : A mixture of methanol, aqueous ammonium carbonate solution, and tetrahydrofuran has been reported.[13] Another method uses acetonitrile and water (pH adjusted to 2.5 with phosphoric acid).[15]

  • Detection : The eluent is monitored at a suitable wavelength, often near the λmax of the drug.

  • Quantification : Peak areas are used for quantification against a standard of known concentration.[13][15]

Data Summary (Example HPLC Method):

ParameterConditionReferences
ColumnRP-18[13]
Mobile PhaseMethanol / aq. Ammonium Carbonate / Tetrahydrofuran[13]
Linearity Range5-15 mg/g[13]
Recovery98.7-100.2%[13]
Retention Time~6 minutes (Econazole)[14]
Thermal Analysis and Physical Properties

DSC is used to determine the melting point and assess the crystallinity of the sample.

Experimental Protocol: A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature.[4]

Data Summary:

ParameterValueReferences
Melting Endotherm Peak162 - 167.5°C[4][5][6][16]

The melting point is a fundamental physical property used as an indicator of purity.

Experimental Protocol: The melting point is determined using a capillary melting point apparatus.

Data Summary:

ParameterValueReferences
Melting Point162 - 166°C[5][17][18]

References

Econazole Nitrate: A Comprehensive Technical Guide to Chemical Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and degradation pathways of econazole nitrate, a broad-spectrum antifungal agent. Understanding the stability profile of an active pharmaceutical ingredient (API) is paramount for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents the known degradation pathways, offering a critical resource for formulation development, analytical method validation, and regulatory submissions.

Chemical Stability Profile

This compound is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, have been instrumental in elucidating its intrinsic stability.

Hydrolytic Degradation

This compound demonstrates significant degradation in both acidic and alkaline environments.[1][2] Studies on related imidazole antifungals, such as miconazole and isoconazole, show similar susceptibility to hydrolysis, particularly under alkaline conditions.[3][4][5]

Oxidative Degradation

The molecule is also prone to oxidative degradation.[1][2] The imidazole ring and the ether linkage are potential sites for oxidation, leading to the formation of various degradation products.

Photodegradation

Exposure to light, particularly UV radiation, has been shown to accelerate the degradation of this compound.[6][7] This highlights the need for light-protected storage and packaging for this compound formulations. The nitrate salt itself may also contribute to photodegradation processes through the generation of reactive species upon UV irradiation.[8][9]

Thermal Degradation

While generally more stable to heat compared to other stress factors, thermal degradation can occur, especially at elevated temperatures over extended periods.[1][2]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies, providing a comparative look at the extent of this compound degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis1N HCl2 hours at 80°CSignificant[4]
Alkaline Hydrolysis1N NaOH2 hours at 80°CSignificant[4]
Oxidative Degradation6% H₂O₂2 hours at 80°CSignificant[4]
Thermal DegradationDry HeatNot specifiedNo significant degradation[4]
PhotodegradationUV Light2 months at room temperatureSignificant[6][7]

Note: "Significant" indicates that the studies reported noticeable degradation but did not always quantify the exact percentage in the abstract. The data is indicative of susceptibility.

Experimental Protocols for Forced Degradation Studies

Detailed and standardized protocols are crucial for the reproducibility of stability studies. The following methodologies are representative of those cited in the literature for the forced degradation of this compound.

Preparation of Stock Solution

A stock solution of this compound is typically prepared by dissolving a accurately weighed amount of the substance in a suitable solvent, such as methanol, to a known concentration (e.g., 4 mg/mL).[4]

Acid and Alkaline Hydrolysis

To induce acid- and base-catalyzed degradation, the stock solution is mixed with an equal volume of 1N hydrochloric acid (HCl) and 1N sodium hydroxide (NaOH), respectively. These mixtures are then typically refluxed at 80°C for a specified period, such as two hours.[4] Following the stress period, the solutions are cooled to room temperature and neutralized before analysis by a stability-indicating analytical method.

Oxidative Degradation

For oxidative stress testing, the stock solution is treated with a solution of hydrogen peroxide (e.g., 6% w/v). The mixture is then refluxed at 80°C for approximately two hours.[4] The resulting solution is cooled and analyzed.

Thermal Degradation

To assess thermal stability, solid this compound powder is subjected to dry heat in a temperature-controlled oven. Wet heat degradation can be studied by refluxing a solution of the drug in water. The samples are then allowed to cool and are prepared for analysis.[4]

Photostability Testing

For photostability studies, solutions of this compound are exposed to a light source, such as a UV lamp, for an extended period.[6][7] A control sample is kept in the dark to differentiate between photolytic and other modes of degradation. The samples are then analyzed to determine the extent of degradation.

Analytical Methods for Stability Indication

Stability-indicating analytical methods are essential for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.[1][10][11][12]

A typical stability-indicating HPLC method utilizes a C8 or C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.2% w/v phosphoric acid, pH 3.0) and an organic solvent like methanol, often in a gradient elution mode.[1][2] Detection is commonly performed using a diode-array detector (DAD) to monitor multiple wavelengths and assess peak purity.[1][2]

Degradation Pathways

Based on the degradation products identified in various studies, a general degradation pathway for this compound can be proposed. The primary sites of degradation are the imidazole ring and the ether linkage.

G cluster_main This compound Degradation Econazole_Nitrate This compound Hydrolysis Hydrolysis (Acid/Base) Econazole_Nitrate->Hydrolysis Oxidation Oxidation (H₂O₂) Econazole_Nitrate->Oxidation Photolysis Photolysis (UV Light) Econazole_Nitrate->Photolysis Degradation_Product_1 Cleavage of Ether Linkage Hydrolysis->Degradation_Product_1 Degradation_Product_2 Modification of Imidazole Ring Oxidation->Degradation_Product_2 Degradation_Product_3 Other Products Photolysis->Degradation_Product_3

Caption: General degradation pathways of this compound under stress conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for conducting forced degradation studies of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Econazole Nitrate Stock Solution Stress Subject to Stress Conditions Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze by Stability- Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify End Report Results Identify->End

Caption: Experimental workflow for forced degradation studies.

This technical guide provides a foundational understanding of the chemical stability and degradation of this compound. The information presented is vital for the development of robust and reliable pharmaceutical products containing this active ingredient. Further research into the specific structures of degradation products and their potential toxicological profiles is recommended for a complete safety assessment.

References

An In-depth Technical Guide to the Antifungal Spectrum of Econazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal spectrum of econazole nitrate, a broad-spectrum imidazole antifungal agent. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and microbiological research. This document delves into the quantitative antifungal activity, detailed experimental protocols for its assessment, and the underlying molecular mechanisms of action.

Introduction

This compound is a synthetic imidazole derivative with potent activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds.[1][2][3] It is a member of the azole class of antifungals and is primarily used topically for the treatment of superficial fungal infections of the skin and mucous membranes.[2][3] Its efficacy stems from its ability to disrupt the integrity of the fungal cell membrane, leading to cell death.[1][2] This guide will explore the breadth of its antifungal activity, the standardized methods for its evaluation, and the molecular pathways it perturbs.

Antifungal Spectrum: Quantitative Data

The in vitro activity of this compound has been extensively evaluated against a diverse array of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of a microorganism. These data are compiled from various studies and provide a quantitative measure of the potent and broad-spectrum antifungal activity of this compound.

Table 1: In Vitro Activity of this compound against Candida Species
Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. albicans100+0.016 - 324 - 816[4][5][6]
C. tropicalis-0.016 - 16--[4][5]
C. parapsilosis-0.016 - 16--[4][5]
C. glabrata-0.016 - 16--[4][5]
C. krusei-0.016 - 16--[4][5]
C. guilliermondii-0.016 - 16--[4][5]

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity of this compound against Dermatophytes
Dermatophyte SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum100+≤0.0125 - 0.5≤0.016≤0.016[7]
Trichophyton mentagrophytes50+≤0.0125 - 0.5≤0.016≤0.016[7]
Epidermophyton floccosum10+≤0.0125 - 0.5≤0.016≤0.016[7]
Microsporum canis----[8][9]
Microsporum audouini----[8][9]
Microsporum gypseum----[8][9]
Table 3: In Vitro Activity of this compound against Aspergillus Species
Aspergillus SpeciesNumber of IsolatesMIC Range (µg/mL)Reference(s)
Aspergillus fumigatus--[10]

Note: Data for Aspergillus species is less commonly reported in comparison to Candida and dermatophytes. One study demonstrated the growth suppression of Aspergillus fumigatus by this compound formulations.[10]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of this compound is performed using standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI). These protocols ensure reproducibility and comparability of data across different laboratories.

Broth Microdilution Method for Yeasts (CLSI M27)

The CLSI M27 guideline provides a reference method for the broth dilution antifungal susceptibility testing of yeasts, particularly Candida species.[11][12][13][14]

Methodology:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).[4] Serial twofold dilutions are then made in RPMI 1640 medium, buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[4][12]

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]

  • Incubation: A 96-well microtiter plate is inoculated with the prepared yeast suspension and the various dilutions of this compound. The plates are incubated at 35°C for 24 to 48 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the drug-free control well.[4]

CLSI_M27_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Yeast Inoculum D Inoculate Plate with Yeast Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Read Plates and Determine MIC E->F

CLSI M27 Workflow for Yeast Susceptibility Testing.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)

For filamentous fungi, including dermatophytes and Aspergillus species, the CLSI M38 guideline is the reference method.[15][16][17][18]

Methodology:

  • Preparation of Antifungal Agent: Similar to the M27 protocol, a stock solution of this compound is prepared and serially diluted in RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture. The turbidity of the suspension is adjusted spectrophotometrically, and then the suspension is diluted to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[15]

  • Incubation: Microtiter plates are inoculated with the fungal suspension and the drug dilutions and incubated at 35°C for a duration specific to the fungus being tested (e.g., 48-72 hours for Aspergillus species).[15]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that shows complete inhibition of growth.[15]

CLSI_M38_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Conidia Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C (Time Varies) D->E F Read Plates and Determine MIC E->F

CLSI M38 Workflow for Filamentous Fungi Testing.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, like other imidazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][8][19] This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Inhibition:

  • Target Enzyme: this compound binds to and inhibits lanosterol 14α-demethylase.[1][8]

  • Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[1][2]

  • Accumulation of Toxic Sterols: The blockage of this pathway leads to the accumulation of toxic 14α-methylated sterols within the fungal cell.[1]

  • Disruption of Membrane Integrity: The depletion of ergosterol and the accumulation of abnormal sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1][2][3]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_econazole Mechanism of Action cluster_effects Cellular Effects Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Disrupted Cell Membrane (Increased Permeability) Enzyme->Ergosterol Conversion Econazole This compound Econazole->Enzyme Inhibition Econazole->Membrane Leads to Disruption Death Fungal Cell Death Membrane->Death

Inhibition of Ergosterol Biosynthesis by this compound.

Other Potential Mechanisms:

Beyond the primary mechanism of ergosterol biosynthesis inhibition, some studies suggest that this compound may have additional effects on fungal cells:

  • Direct Membrane Interaction: Econazole may directly interact with the fungal cell membrane, causing further disruption to its integrity.[1]

  • Inhibition of Mitochondrial Enzymes: There is evidence that this compound can inhibit the biosynthesis of mitochondrial membrane enzymes, which could interfere with cellular respiration.[8][20]

In Vivo Efficacy

The in vitro activity of this compound translates to efficacy in animal models of fungal infections.

  • Dermatophytosis: In a cat model of Microsporum canis dermatophytosis, topical application of 1% this compound cream resulted in recovery within approximately 28 days.[21][22][23]

  • Candidiasis: In vivo studies have demonstrated the antifungal efficacy of this compound in cutaneous candidiasis infections in mice.[6] However, in a murine model of systemic candidiasis, orally or intraperitoneally administered econazole base did not show a therapeutic effect, likely due to low systemic absorption of the topical formulation.[24]

Conclusion

This compound possesses a broad and potent antifungal spectrum, with excellent in vitro activity against a wide range of clinically relevant dermatophytes and yeasts. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is a well-established and effective strategy for combating fungal infections. The standardized methodologies for antifungal susceptibility testing provide a robust framework for the continued evaluation of its activity. While its use is primarily topical, its efficacy in this setting is well-supported by both in vitro data and in vivo studies. This technical guide provides a solid foundation for researchers and professionals working with this important antifungal agent.

References

Econazole Nitrate's Disruption of Fungal Cell Membrane Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole nitrate, a synthetic imidazole antifungal agent, exerts its therapeutic effect primarily by disrupting the integrity of the fungal cell membrane. This guide delves into the core mechanisms of this compound's action, focusing on its profound effects on fungal cell membrane permeability. Through a comprehensive review of existing literature, this document outlines the molecular interactions, summarizes key quantitative data, and provides detailed experimental protocols for assessing the impact of this antifungal agent. Visualizations of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge. The fungal cell membrane, a unique structure rich in ergosterol, is a prime target for antifungal drug development. This compound is a broad-spectrum antifungal medication that effectively treats a variety of fungal infections by targeting this critical cellular component.[1][2][3] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a key lipid analogous to cholesterol in mammalian cells, which is essential for maintaining the structural integrity and fluidity of the fungal cell membrane.[4][5] This disruption leads to a cascade of events, ultimately increasing membrane permeability and causing fungal cell death.[6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of this compound is principally attributed to its inhibition of the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[1][2] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[5] By binding to the heme iron of the enzyme, this compound effectively blocks this demethylation step.

The consequences of this enzymatic inhibition are twofold:

  • Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity of the fungal cell membrane, leading to altered fluidity, increased permeability, and dysfunction of membrane-bound enzymes.[4]

  • Accumulation of Toxic Methylated Sterols: The blockage of lanosterol 14-alpha-demethylase results in the accumulation of lanosterol and other 14-alpha-methylated sterol precursors.[4] These toxic intermediates integrate into the fungal membrane, further disrupting its structure and function.

This dual assault on the fungal cell membrane leads to the leakage of essential intracellular components, such as ions and small molecules, and ultimately, cell death.[6]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_econazole This compound Action cluster_effects Effects on Fungal Cell Lanosterol Lanosterol Intermediates 14-demethyl lanosterol (and other intermediates) Lanosterol->Intermediates Lanosterol 14-alpha-demethylase (CYP51A1) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane_Disruption Increased Membrane Permeability & Leakage Econazole This compound Econazole->Inhibition Inhibition->Lanosterol Inhibition Ergosterol_Depletion Ergosterol Depletion Inhibition->Ergosterol_Depletion Toxic_Sterols Toxic Sterol Accumulation Inhibition->Toxic_Sterols Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of this compound Action on Ergosterol Biosynthesis.

Quantitative Data on this compound's Antifungal Activity

The efficacy of this compound has been quantified through various in vitro susceptibility tests. The Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters used to evaluate the antifungal potency of a compound.

Table 1: In Vitro Susceptibility of Candida Species to this compound

Candida SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)Reference
C. albicans680.016 - 160.06410.11[2]
C. tropicalis100.016 - 2--0.14[2]
C. parapsilosis90.016 - 1--0.06[2]
C. glabrata70.125 - 16--1.1[2]
C. krusei40.25 - 1--0.5[2]
C. guilliermondii20.032 - 0.125--0.06[2]
C. albicans (clinical isolates)1016 - 32---[7]

Table 2: Comparative IC50 Values for Miconazole and Econazole against Candida albicans

Antifungal AgentIC50 (µmol L-1)Reference
Miconazole19.72
Econazole29.90

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on fungal cell membrane permeability.

Ergosterol Quantification

This protocol allows for the quantification of total ergosterol content in fungal cells, providing a direct measure of the inhibitory effect of this compound on its synthesis.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • This compound

  • Sabouraud Dextrose Broth (SDB) or other suitable growth medium

  • Sterile distilled water

  • n-heptane

  • Potassium hydroxide (KOH)

  • Methanol

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate the fungal species into SDB and grow to the mid-log phase.

    • Introduce varying concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) to the cultures.

    • Incubate for a defined period (e.g., 4-16 hours).

    • Harvest the fungal cells by centrifugation.

  • Saponification:

    • To the cell pellet, add a solution of potassium hydroxide in methanol.

    • Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling to room temperature, add sterile distilled water and n-heptane to the mixture.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including ergosterol, into the heptane layer.

  • Quantification:

    • Spectrophotometric Method: Transfer the heptane layer to a quartz cuvette. Measure the absorbance spectrum between 240 and 300 nm. Ergosterol exhibits a characteristic peak at 281.5 nm. The concentration can be calculated using a standard curve of known ergosterol concentrations.

    • HPLC Method: Evaporate the heptane and resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol). Inject the sample into an HPLC system equipped with a C18 column and a UV detector set at 282 nm. Compare the peak area to a standard curve to quantify the ergosterol content.

cluster_quant Quantification Start Start: Fungal Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells (Centrifugation) Treatment->Harvest Saponification Saponification with KOH/Methanol Harvest->Saponification Extraction Sterol Extraction with n-heptane Saponification->Extraction Spectro Spectrophotometry (240-300 nm) Extraction->Spectro Option 1 HPLC HPLC Analysis Extraction->HPLC Option 2 End End: Ergosterol Concentration Spectro->End HPLC->End

Caption: Experimental Workflow for Ergosterol Quantification.
Membrane Permeability Assays

These assays utilize fluorescent dyes that can only enter cells with compromised membranes, thus providing a measure of membrane integrity.

SYTOX Green is a high-affinity nucleic acid stain that does not cross the membranes of live cells.

Materials:

  • Fungal culture

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • SYTOX Green nucleic acid stain

  • 96-well microplate (white or black for fluorescence)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest fungal cells and wash them with PBS.

    • Resuspend the cells in PBS to a desired concentration.

  • Staining and Treatment:

    • Add SYTOX Green to the cell suspension at a final concentration of 0.1 to 0.5 µM.

    • Aliquot the stained cell suspension into the wells of a 96-well plate.

    • Add varying concentrations of this compound to the wells.

  • Measurement:

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes to a few hours).

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 488 nm and 523 nm, respectively.

    • Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of the dye.

Propidium iodide is another fluorescent dye that is excluded by viable cells.

Materials:

  • Fungal culture

  • This compound

  • PBS or other suitable buffer

  • Propidium iodide (PI) solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation and Treatment:

    • Treat fungal cells with this compound as described in the ergosterol quantification protocol.

    • Harvest and wash the cells with PBS.

  • Staining:

    • Resuspend the cell pellet in PBS containing PI at a final concentration of 1-5 µg/mL.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells will emit red fluorescence, indicating compromised membranes.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the red fluorescence in cells with damaged membranes.

cluster_assay Permeability Assay cluster_analysis Analysis Start Start: Fungal Culture Treatment Treat with this compound Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Stain Stain with Fluorescent Dye (SYTOX Green or Propidium Iodide) Harvest->Stain Incubate Incubate (in dark) Stain->Incubate Plate_Reader Fluorescence Plate Reader Incubate->Plate_Reader SYTOX Green Microscopy Fluorescence Microscopy Incubate->Microscopy SYTOX Green / PI Flow_Cytometry Flow Cytometry Incubate->Flow_Cytometry PI End End: Quantification of Membrane Permeability Plate_Reader->End Microscopy->End Flow_Cytometry->End

Caption: Experimental Workflow for Membrane Permeability Assays.

Conclusion

This compound remains a cornerstone in the treatment of various fungal infections due to its potent and specific mechanism of action against the fungal cell membrane. By inhibiting ergosterol biosynthesis, it induces a cascade of events that lead to increased membrane permeability and ultimately, fungal cell death. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate effects of this compound and to develop novel antifungal strategies that target this essential fungal structure. The continued exploration of the molecular interactions between antifungal agents and the fungal cell membrane is crucial for overcoming the challenges of emerging drug resistance.

References

An In-depth Technical Guide on the Initial Studies of Econazole Nitrate Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole nitrate, an imidazole antifungal agent, has demonstrated significant cytotoxic effects against various mammalian cell lines, particularly cancer cells. This technical guide synthesizes the findings from initial studies, providing a comprehensive overview of the molecular mechanisms, quantitative cytotoxicity data, and detailed experimental protocols. The primary mechanisms of this compound-induced cytotoxicity involve the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of the PI3K/AKT pro-survival signaling cascade. Furthermore, disruption of intracellular calcium homeostasis and the generation of reactive oxygen species (ROS) have been identified as contributing factors to its cytotoxic effects. This guide presents a detailed analysis of these pathways, supported by structured data tables and visual diagrams, to serve as a valuable resource for researchers in oncology and drug development.

Introduction

This compound is a widely used antifungal medication that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1] Beyond its antifungal properties, emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic activity against a range of cancer cell lines.[2][3] This guide focuses on the initial studies that have begun to elucidate the mechanisms underlying the cytotoxic effects of this compound in mammalian cells, with a particular emphasis on its pro-apoptotic and signaling inhibitory activities.

Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound in mammalian cells are multifactorial, primarily converging on the induction of apoptosis through two key signaling pathways: the mitochondrial-caspase pathway and the PI3K/AKT pathway. Disruption of calcium signaling and the generation of reactive oxygen species (ROS) also play significant roles.

Induction of Apoptosis via the Mitochondrial-Caspase Pathway

This compound has been shown to induce apoptosis in several cancer cell lines, including MCF-7 breast cancer cells.[2][4] This process is characterized by morphological changes, DNA fragmentation, and the activation of the intrinsic apoptotic pathway.[2] Key events in this pathway include the loss of mitochondrial membrane potential, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of initiator and executioner caspases.[2][4] Specifically, studies have demonstrated a decrease in the expression of procaspase-9 and procaspase-3, indicating their cleavage and activation, which ultimately leads to the execution of apoptosis.[2][4]

Inhibition of the PI3K/AKT Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. In several cancer cell lines, this pathway is constitutively active, promoting tumorigenesis. This compound has been identified as an inhibitor of PI3K, leading to the dephosphorylation and inactivation of its downstream effector, AKT.[3][5] This inhibition results in the decreased expression of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis.[3] Studies have shown that this compound can reduce the levels of phosphorylated AKT (p-AKT) in a dose-dependent manner in lung cancer cells (H661 and A549) and breast cancer cells (MDA-MB-231 and MCF-7).[5][6]

Disruption of Intracellular Calcium Homeostasis

This compound has been observed to induce a rapid increase in intracellular calcium concentrations ([Ca2+]i) in various cell types, including OC2 human oral cancer cells.[7][8] This is achieved through the release of calcium from the endoplasmic reticulum and an influx of extracellular calcium.[8] The sustained elevation of intracellular calcium can trigger a cascade of events leading to apoptosis.

Role of Reactive Oxygen Species (ROS)

The involvement of reactive oxygen species (ROS) in this compound-induced cytotoxicity is an area of ongoing investigation. Some studies on related azole antifungals, such as miconazole, have shown that the generation of ROS is an important mediator of their cytotoxic effects.[1] While direct, comprehensive studies on this compound and ROS in mammalian cells are limited, it is plausible that ROS generation contributes to the observed mitochondrial dysfunction and apoptosis. One study noted that while econazole treatment led to ROS activation in both Nf1+/+ and Nf1-/- neurosphere cells, it did not correlate with apoptosis in the Nf1+/+ cells, suggesting a more complex role for ROS in this context.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified in various mammalian cell lines, with a notable selectivity for cancer cells over some non-cancerous cell lines.

Cell LineCell TypeAssayIC50 / EffectTreatment DurationReference
MCF-7 Human Breast AdenocarcinomaMTT~45 µM48 hours[2]
H661 Human Large Cell Lung CarcinomaCell ViabilityDose-dependent decrease (2.5-40 µM)24 hours[6]
A549 Human Lung CarcinomaCell ViabilityDose-dependent decrease (2.5-40 µM)24 hours[6]
H520 Human Lung Squamous Cell CarcinomaCell ViabilityDose-dependent decrease (2.5-40 µM)24 hours[6]
SK-SEM-1 Human Lung AdenocarcinomaCell ViabilityDose-dependent decrease (2.5-40 µM)24 hours[6]
OC2 Human Oral CancerWST-1Dose-dependent cytotoxicity (10-70 µM)Overnight[7]
MDA-MB-231/ADR Adriamycin-resistant Breast CancerMTTDose-dependent decrease (1-30 µM)24, 48, 72 hours[5]
MCF-7/ADR Adriamycin-resistant Breast CancerMTTDose-dependent decrease (1-30 µM)24, 48, 72 hours[5]
BEAS-2B Human Bronchial Epithelial (Non-cancerous)Cell ViabilityLittle effect24 hours[6]

Experimental Protocols

Cell Culture
  • Cell Lines: MCF-7, H661, A549, OC2, and BEAS-2B cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-120 µM) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, procaspase-3, procaspase-9, p-AKT, total AKT, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity_assays Cytotoxicity Assessment cluster_mechanistic_studies Mechanistic Studies cell_seeding Seed Mammalian Cells treatment Treat with this compound cell_seeding->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay flow_cytometry Flow Cytometry for Apoptosis (Annexin V/PI) treatment->flow_cytometry western_blot Western Blot for Protein Expression treatment->western_blot calcium_imaging Calcium Imaging (Fura-2 AM) treatment->calcium_imaging ros_detection ROS Detection (DCFH-DA) treatment->ros_detection signaling_pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_mitochondrial Mitochondrial Pathway cluster_calcium Calcium Signaling econazole This compound pi3k PI3K econazole->pi3k inhibits bcl2 Bcl-2 econazole->bcl2 inhibits er Endoplasmic Reticulum econazole->er induces release ca_influx Ca2+ Influx econazole->ca_influx promotes akt AKT pi3k->akt activates akt->bcl2 activates mitochondrion Mitochondrion bcl2->mitochondrion inhibits caspase9 Caspase-9 mitochondrion->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis cytosolic_ca Cytosolic Ca2+ er->cytosolic_ca releases ca_influx->cytosolic_ca increases cytosolic_ca->mitochondrion induces stress

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Econazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of econazole nitrate in pharmaceutical formulations. The described method is accurate, precise, and specific for the determination of this compound, even in the presence of degradation products and other active pharmaceutical ingredients. This protocol is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for quality control and stability studies of this compound.

Introduction

This compound is a broad-spectrum imidazole antifungal agent used in the topical treatment of fungal infections. It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, which leads to increased cellular permeability and leakage of cellular contents.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. A stability-indicating HPLC method is essential to separate the API from any potential degradation products, ensuring that the measured response is solely from the intact drug.

Chromatographic Conditions

A robust and reproducible chromatographic separation is the foundation of a reliable HPLC method. The following conditions have been demonstrated to be effective for the analysis of this compound.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Thermo Hypersil BDS C8 (4.6 x 150 mm, 5 µm)[2]
Mobile Phase Gradient elution with 0.2% w/v phosphoric acid (pH 3.0) and Methanol[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detector Diode Array Detector (DAD)
Detection Wavelength 225 nm[2]
Run Time Approximately 25 minutes

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation

  • Aqueous Phase: Dissolve 2.0 g of phosphoric acid in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with an ammonia solution. Filter through a 0.45 µm membrane filter.

  • Organic Phase: Methanol (HPLC grade).

3.1.2. Standard Stock Solution Preparation (1000 µg/mL)

Accurately weigh approximately 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to volume with methanol and mix well.

3.1.3. Working Standard Solution Preparation (100 µg/mL)

Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

3.1.4. Sample Preparation (for a 1% Cream Formulation)

Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the this compound. Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (methanol) to ensure a stable baseline.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solutions in duplicate.

  • After all injections, flush the column with a high percentage of organic solvent (e.g., 90% methanol) for 30 minutes.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability testing is essential to ensure that the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Results
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1.5 - 300[2]> 0.999[2]
Accuracy

Accuracy was determined by performing recovery studies on a placebo formulation spiked with known amounts of this compound.

Spiked LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%
Precision

The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision TypeRSD (%)
Repeatability < 2.0%
Intermediate Precision < 2.0%
Specificity (Stability-Indicating)

The specificity of the method was demonstrated by subjecting an this compound solution to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The method was able to successfully separate the this compound peak from all degradation product peaks, proving its stability-indicating nature.[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Review & Initial Parameter Selection B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions B->C D System Suitability C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Specificity (Forced Degradation) G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis of this compound J->K L Stability Studies J->L

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters_Relationship Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The HPLC method detailed in this application note is suitable for the routine quality control and stability testing of this compound in pharmaceutical formulations. The method is linear, accurate, precise, specific, and robust, meeting all the requirements for a validated analytical procedure. The provided protocol offers a comprehensive guide for the successful implementation of this method in a laboratory setting.

References

Application Notes and Protocols for In Vitro Cell Viability Assay of Econazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole nitrate, an imidazole antifungal agent, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro.[1][2][3] Its primary antifungal mechanism involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi. Beyond this, this compound has been shown to induce apoptosis and inhibit proliferation in cancer cells, suggesting its potential as a repurposed anti-cancer therapeutic.[2][3][4] The cytotoxic activity of this compound is attributed, at least in part, to its ability to inhibit the Phosphatidylinositol-3-Kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][5] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells upon treatment with this compound using a standard tetrazolium-based colorimetric assay (MTT assay).

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
A549Non-Small Cell Lung Cancer69Not Specified[2]
H661Large Cell Lung CancerNot Specified24 hours[1]
MCF-7Breast Cancer4548 hours[4]
AGSGastric Cancer19.1Not Specified[2]
SNU1Gastric Cancer5Not Specified[2]
SNU449Hepatocellular Carcinoma75.2Not Specified[2]
SK-hep1Hepatocellular Carcinoma93.5Not Specified[2]
MDA-MB-453Breast Cancer130Not Specified[2]

Experimental Protocols

Protocol for MTT Cell Viability Assay

This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile microplates

  • Adherent cancer cell line of interest

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell seeding, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate drug_prep Prepare this compound Dilutions treatment Treat Cells with this compound drug_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilization Solution mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound In Vitro Cell Viability Assay.

Signaling Pathway

signaling_pathway cluster_cell Cancer Cell Econazole This compound PI3K PI3K Econazole->PI3K Inhibition AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Proposed Signaling Pathway of this compound-Induced Cytotoxicity.

References

Application Notes and Protocols for Preparing Econazole Nitrate Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole nitrate, an imidazole-based antifungal agent, is increasingly being investigated for its potential applications beyond mycology, including oncology and cell signaling research.[1][2][3] Its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][3] This disruption of the fungal cell membrane leads to increased permeability and ultimately cell death.[1][4] In mammalian cells, this compound has been shown to exhibit cytotoxic effects and modulate various signaling pathways, making it a compound of interest for drug development and cellular research.[5][6][7]

This document provides detailed protocols and application notes for the preparation and use of this compound stock solutions in cell culture experiments to ensure reproducibility and accuracy in research findings.

Physicochemical Properties and Solubility

This compound is a white or almost white crystalline powder.[8] It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[8][9] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions.[9][10][11]

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ~25 mg/mL[9], 76 mg/mL[12], 112.44 mM (with sonication)[13]The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[12]
Dimethylformamide (DMF) ~25 mg/mL[9]
Ethanol ~0.1 mg/mL[9]
Chloroform:Methanol (1:1) 25 mg/mL (with heat and sonication)[11]Yields a clear, colorless solution.[11]
Water Very slightly soluble[8][11], 0.67 mg/mL (with sonication)[13]Not recommended for preparing high-concentration stock solutions.
DMSO:PBS (pH 7.2) (1:2) ~0.3 mg/mL[9]For applications requiring lower DMSO concentrations, a primary DMSO stock should be diluted with the aqueous buffer.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Formula Weight: 444.7 g/mol ) in DMSO.

Materials:

  • This compound powder (≥98% purity)[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.45 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[11][13] Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[13] Aqueous solutions are not recommended for storage beyond one day.[9]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationNotes
DMSO Stock Solution -20°C1 month[13]Store in sealed, light-protected containers away from moisture.[13]
DMSO Stock Solution -80°C6 months[13]Preferred for long-term storage to maintain stability.[13]
Aqueous Working Solution 4°CNot recommended for more than one day[9]Prepare fresh from DMSO stock for each experiment.

Application in Cell Culture

Working Concentration:

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the cell line of interest.

Table 3: Exemplary Cytotoxic Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentration RangeEffect
MCF-7 Breast Cancer10 - 80 µM[6]Inhibition of proliferation, induction of apoptosis.[6][14]
MDA-MB-231/ADR Adriamycin-resistant Breast Cancer1 - 30 µM[5]Decreased cell viability.[5]
A549 Lung Adenocarcinoma> 30 µMOver 80% cell death.[6]
H661 Large Cell Lung CancerNot specifiedDecreased cell viability.[7]
COLO 205 Colon CancerNot specifiedInduction of apoptosis and cell cycle arrest.[14]
PC3 Prostate Cancer1 - 30 µM20-100% decrease in cell proliferation.[14]
OC2 Oral Cancer10 - 70 µmol/L[15]Dose-dependent cytotoxicity.[15]

General Guidelines for Use:

  • Thawing: When ready to use, thaw an aliquot of the DMSO stock solution at room temperature.

  • Dilution: Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Homogenization: Mix the final solution thoroughly by gentle pipetting or inversion before adding it to the cell cultures.

Signaling Pathways and Experimental Workflows

This compound has been shown to inhibit the Phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, which is a critical pathway involved in cell proliferation, survival, and differentiation.[5][7] Inhibition of this pathway by this compound leads to decreased levels of phosphorylated AKT (p-AKT) and the pro-survival protein Bcl-2, ultimately promoting apoptosis in cancer cells.[5][7][16]

Diagrams

G cluster_0 Preparation of this compound Stock Solution weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate until Clear dissolve->mix sterilize Filter Sterilize (0.22 µm) mix->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solution.

G Econazole This compound PI3K PI3K Econazole->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylates Bcl2 Bcl-2 pAKT->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

References

Application Notes & Protocols: Econazole Nitrate in 3D Skin Models for Antifungal Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) human skin models, such as Reconstructed Human Epidermis (RHE) and Full-Thickness (FT) skin models, are advanced in vitro tools that closely mimic the architecture and function of native human skin.[1][2] These models have become invaluable for studying skin diseases, host-pathogen interactions, and for the preclinical evaluation of topical drugs.[1][3] This document provides detailed protocols for utilizing 3D skin models to test the antifungal efficacy of econazole nitrate, a broad-spectrum imidazole antifungal agent.[4][5] this compound is widely used for treating superficial fungal infections like tinea pedis (athlete's foot), tinea cruris (jock itch), and cutaneous candidiasis.[6][7] Its primary mechanism of action involves disrupting the fungal cell membrane by inhibiting ergosterol synthesis.[7][8]

The use of 3D skin models offers a more physiologically relevant environment compared to traditional 2D cell cultures or agar diffusion assays, allowing for the assessment of drug efficacy, penetration, and host tissue response simultaneously.[1][9] These models can be infected with clinically relevant fungal species, such as Trichophyton rubrum or Candida albicans, to create a robust platform for antifungal susceptibility testing.[1][9]

Mechanism of Action: this compound

This compound's antifungal effect is primarily achieved by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] It specifically inhibits the cytochrome P-450 enzyme lanosterol 14-α-demethylase.[4] This enzyme is critical for converting lanosterol into ergosterol.[4] The inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[8] This disruption of membrane integrity increases its permeability, causing leakage of essential intracellular contents and ultimately leading to fungal cell death.[4][7][8]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Cytochrome P-450 Enzyme) Lanosterol->Enzyme substrate Ergosterol Ergosterol (Fungal Cell Membrane Component) Disruption Disruption of Membrane Integrity & Increased Permeability Enzyme->Ergosterol conversion Econazole This compound Econazole->Enzyme inhibits Death Fungal Cell Death Disruption->Death

Caption: Mechanism of action of this compound in fungi.

Experimental Protocols

The following protocols describe a general workflow for establishing a fungal infection in a 3D skin model and assessing the efficacy of topical this compound.

Protocol 1: Preparation and Infection of 3D Human Skin Models

This protocol outlines the steps for culturing commercially available RHE models and infecting them with a fungal pathogen.

  • Model Acclimatization:

    • Upon receipt of RHE kits (e.g., SkinEthic™ RHE, EpiDerm™), place the tissue inserts in 6-well plates containing the provided maintenance medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow the tissues to recover from shipping stress.

  • Fungal Inoculum Preparation:

    • For Candida albicans: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.[10] Harvest several colonies and suspend them in sterile phosphate-buffered saline (PBS).

    • For Trichophyton rubrum: Grow the dermatophyte on SDA for 2-3 weeks at 25°C to allow for sporulation.[11] Collect conidia by scraping the surface and filtering the suspension to obtain unicellular elements.[11]

    • Adjust the fungal suspension to the desired concentration (e.g., 1 x 10⁶ CFU/mL) using a hemocytometer or by spectrophotometry (OD₅₃₀).[10]

  • Infection of RHE Models:

    • Aspirate the medium from the top of the RHE tissues.

    • Topically apply a small volume (e.g., 10-20 µL) of the prepared fungal inoculum onto the surface of the stratum corneum.

    • Incubate the infected models for 24 hours at 37°C, 5% CO₂ to allow for fungal adhesion and germination.

start Start: Receive 3D Skin Model Kit acclimate Acclimate Tissues in Maintenance Medium (24h, 37°C, 5% CO₂) start->acclimate infect Topically Apply Fungal Inoculum to RHE Surface acclimate->infect prep_fungi Prepare Fungal Inoculum (e.g., C. albicans, T. rubrum) adjust_conc Adjust Fungal Concentration (e.g., 1x10⁶ CFU/mL) prep_fungi->adjust_conc adjust_conc->infect incubate_infection Incubate for Fungal Adhesion (24h, 37°C, 5% CO₂) infect->incubate_infection treatment Proceed to Antifungal Treatment (Protocol 2) incubate_infection->treatment

Caption: Workflow for the preparation and infection of 3D skin models.

Protocol 2: Antifungal Efficacy Testing

This protocol details the application of this compound and subsequent endpoint analysis.

  • Preparation of Treatment Groups:

    • Uninfected Control: RHE tissue treated with a vehicle control (e.g., cream base).

    • Infected Control: Infected RHE tissue treated with the vehicle control.

    • Treatment Group: Infected RHE tissue treated with this compound formulation (e.g., 1% cream).[7]

  • Topical Application:

    • After the initial 24-hour infection period, apply a standardized amount (e.g., 5-10 mg) of the this compound formulation or vehicle control evenly onto the surface of the RHE tissues.

    • Incubate the treated tissues for the desired treatment period (e.g., 24-48 hours) at 37°C, 5% CO₂.

  • Endpoint Analysis:

    • Fungal Viability (CFU Assay):

      • Place the RHE tissue in a tube with sterile PBS and homogenize.

      • Perform serial dilutions of the homogenate and plate on SDA plates.

      • Incubate plates and count the number of Colony Forming Units (CFUs) to quantify the fungal burden.

    • Histological Analysis:

      • Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

      • Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and Periodic acid-Schiff (PAS) or Grocott-Gomori's Methenamine Silver (GMS) staining to visualize fungal elements within the tissue strata.[3]

    • Tissue Viability (MTT Assay):

      • Transfer RHE tissues to a new plate containing MTT solution (0.5 mg/mL).

      • Incubate for 3 hours at 37°C.

      • Extract the formazan product with isopropanol and measure the absorbance at 570 nm to assess keratinocyte viability.

    • Cytokine Analysis:

      • Collect the underlying culture medium from each well.

      • Analyze the medium for pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or multiplex bead array to evaluate the host inflammatory response.[2][12]

exp_setup Experimental Groups Setup Uninfected Control (Vehicle) Infected Control (Vehicle) Infected + this compound application Topical Drug Application exp_setup->application incubation Incubation (24-48h, 37°C) application->incubation analysis Endpoint Analysis Fungal Viability (CFU) Histology (PAS/GMS) Tissue Viability (MTT) Cytokine Profile (ELISA) incubation->analysis

Caption: Logical diagram of experimental groups and endpoint analysis.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Efficacy of this compound in Published Studies. This table summarizes reported efficacy data from in vitro susceptibility tests and clinical trials.

Study TypeOrganism(s)This compound ConcentrationOutcome MeasureResultReference
In Vitro SusceptibilityCandida albicans0.016-16 µg/mLMinimum Inhibitory Concentration (MIC)MIC range comparable to miconazole[10]
In Vitro SusceptibilityCandida species0.016-16 µg/mLMIC Range0.016-16 µg/mL[10]
Clinical Trial (Phase 3)Dermatophytes (T. rubrum, etc.)1% FoamComplete Cure Rate (at Day 43)24.3% (vs. 3.6% for vehicle)[13]
Clinical Trial (Phase 3)Dermatophytes (T. rubrum, etc.)1% FoamMycological Cure Rate (at Day 43)67.6% (vs. 16.9% for vehicle)[13]
Clinical ReviewVarious Dermatophytes1% CreamCure Rate (2-6 weeks treatment)~90%[14]

Table 2: Example Data from a 3D Skin Model Antifungal Test. This table presents hypothetical yet representative data that could be generated from the protocols described above.

Treatment GroupFungal Burden (log₁₀ CFU/tissue)Tissue Viability (% of Uninfected Control)IL-8 Release (pg/mL)
Uninfected + Vehicle0100% ± 5.0%50 ± 15
Infected + Vehicle5.8 ± 0.475% ± 6.2%850 ± 95
Infected + 1% this compound3.2 ± 0.392% ± 4.8%250 ± 40

Disclaimer: The data in Table 2 is for illustrative purposes only and does not represent actual experimental results.

References

Application Notes and Protocols: Econazole Nitrate Nanoemulsion for Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of econazole nitrate nanoemulsions intended for topical delivery. This advanced drug delivery system aims to enhance the therapeutic efficacy of this compound, a broad-spectrum antifungal agent, by improving its solubility and skin permeation.

Introduction

This compound is a widely used antifungal agent for treating superficial fungal infections. However, its poor water solubility and low permeability can limit its effectiveness in conventional topical formulations.[1][2] Nanoemulsions, which are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-500 nm, offer a promising approach to overcome these limitations.[2] By encapsulating this compound in the oil phase of a nanoemulsion, its solubility can be significantly increased, leading to improved drug release and penetration through the skin.[3][4] This document outlines the formulation strategies, characterization methods, and key in vitro evaluation protocols for developing an effective this compound nanoemulsion for topical application.

Formulation Development

The development of a stable and effective this compound nanoemulsion involves the careful selection of oils, surfactants, and co-surfactants. A common approach is to first determine the solubility of this compound in various components to select the most suitable excipients.[1][4] Subsequently, pseudo-ternary phase diagrams are constructed to identify the concentration ranges of the selected components that result in a stable nanoemulsion.[1][2]

Materials
ComponentExamplePurpose
Active Pharmaceutical Ingredient (API) This compoundAntifungal agent
Oil Phase Oleic acid, Peppermint oil, Eucalyptus oilSolubilizes the lipophilic drug
Surfactant Tween 80, Tween 40, Tween 20Reduces interfacial tension, stabilizes nano-droplets
Co-surfactant Propylene Glycol, PEG 400, EthanolFurther reduces interfacial tension, improves flexibility of the interfacial film
Aqueous Phase Deionized water, Phosphate bufferContinuous phase of the o/w nanoemulsion
Gelling Agent (for nanoemulgel) Carbopol 934, HPMCIncreases viscosity for topical application
Nanoemulsion Preparation Methods

Several methods can be employed for the preparation of this compound nanoemulsions, including:

  • Spontaneous Emulsification: This method involves the drop-wise addition of the oil phase (containing the dissolved drug, surfactant, and co-surfactant) to the aqueous phase with continuous stirring.[5]

  • Ultrasonication: High-frequency sound waves are used to break down the coarse emulsion into nano-sized droplets.[2]

  • Cold Homogenization: The coarse emulsion is passed through a high-pressure homogenizer at low temperatures to form a nanoemulsion.[3]

  • High-Pressure Homogenization: This technique involves forcing the emulsion through a narrow gap at high pressure, leading to the formation of fine droplets.[6]

Characterization of this compound Nanoemulsion

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoemulsion formulation. The following table summarizes key characterization parameters and typical results from various studies.

ParameterMethodTypical ResultsReference
Particle Size Dynamic Light Scattering (DLS)80.57 nm to 214.87 nm[1][3]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.209 to 0.396[2][7]
Zeta Potential Electrophoretic Light Scattering (ELS)-30.96 mV[4][7]
pH pH meter5.65 to 6.4[1][2]
Viscosity Brookfield ViscometerVaries depending on formulation and gelling agent[2][4]
Drug Content High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectrophotometry89% to 96.08%[2][4]
Entrapment Efficiency Ultracentrifugation followed by HPLC/UV-Vis Spectrophotometry>90%[4]

Experimental Protocols

Preparation of this compound Nanoemulsion (Spontaneous Emulsification Method)

This protocol describes a general procedure for preparing an oil-in-water (o/w) nanoemulsion.

Workflow for Nanoemulsion Preparation

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification A Weigh this compound E Dissolve this compound in Oil A->E B Select Oil (e.g., Oleic Acid) B->E C Select Surfactant (e.g., Tween 80) F Add Surfactant and Co-surfactant to the oil phase C->F D Select Co-surfactant (e.g., Propylene Glycol) D->F E->F G Homogeneous Oil Phase F->G I Add Oil Phase drop-wise to Aqueous Phase G->I H Measure Deionized Water H->I J Continuous Magnetic Stirring (e.g., 30 min) I->J K Formation of o/w Nanoemulsion J->K

Caption: Workflow for preparing this compound nanoemulsion.

Protocol:

  • Oil Phase Preparation: a. Accurately weigh 1% w/w of this compound.[5] b. Dissolve the this compound in the selected oil (e.g., oleic acid) with the aid of gentle heating or vortexing.[4] c. Add the predetermined amounts of surfactant (e.g., Tween 80) and co-surfactant (e.g., propylene glycol) to the oil phase.[2] d. Mix thoroughly until a homogenous oil phase is obtained.

  • Aqueous Phase Preparation: a. Measure the required volume of deionized water.

  • Emulsification: a. Place the aqueous phase on a magnetic stirrer. b. Slowly add the oil phase drop by drop to the aqueous phase under continuous stirring at a moderate speed (e.g., 500 rpm) for a specified duration (e.g., 30 minutes).[5] c. The resulting mixture should be a clear or translucent nanoemulsion.

In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release of this compound from the nanoemulsion formulation using a Franz diffusion cell.

Workflow for In Vitro Drug Release Study

G A Prepare Franz Diffusion Cell B Mount Membrane (e.g., Dialysis membrane) A->B C Fill Receptor Compartment with Release Medium (e.g., PBS pH 7.4) B->C D Place Nanoemulsion in Donor Compartment C->D E Maintain Temperature (32°C ± 0.5°C) D->E F Withdraw Samples at Predetermined Time Intervals E->F G Replenish with Fresh Medium F->G H Analyze Samples (HPLC/UV-Vis) G->H I Calculate Cumulative Drug Release (%) H->I

Caption: Workflow for in vitro drug release testing.

Protocol:

  • Apparatus Setup: a. Assemble the Franz diffusion cell. The receptor compartment should be filled with a suitable release medium (e.g., phosphate-buffered saline pH 7.4) and maintained at 32°C ± 0.5°C to mimic skin surface temperature.[1] b. A synthetic membrane (e.g., dialysis membrane) is placed between the donor and receptor compartments.[1]

  • Sample Application: a. Accurately weigh a specific amount of the nanoemulsion (e.g., 1 g) and place it in the donor compartment.[1]

  • Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a defined volume of the release medium from the receptor compartment. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: a. Analyze the collected samples for this compound concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry at λmax 271 nm.[5]

  • Data Calculation: a. Calculate the cumulative amount and percentage of drug released at each time point.

Antifungal Activity Assay

The antifungal efficacy of the this compound nanoemulsion can be evaluated using the agar well diffusion method against a susceptible fungal strain like Candida albicans.

Workflow for Antifungal Activity Assay

G A Prepare Sabouraud Dextrose Agar Plates B Inoculate Plates with Fungal Suspension (e.g., Candida albicans) A->B C Create Wells in the Agar B->C D Add Test Formulations (Nanoemulsion, Placebo, Control) to Wells C->D E Incubate Plates (e.g., 24-48 hours at 37°C) D->E F Measure the Zone of Inhibition E->F G Compare the Efficacy of Formulations F->G

Caption: Workflow for assessing antifungal activity.

Protocol:

  • Media Preparation and Inoculation: a. Prepare Sabouraud Dextrose Agar (SDA) plates. b. Prepare a standardized suspension of the test organism (e.g., Candida albicans). c. Evenly spread the fungal suspension over the surface of the SDA plates.

  • Well Preparation and Sample Addition: a. Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar. b. Add a defined volume of the this compound nanoemulsion, a placebo nanoemulsion (without the drug), and a control (e.g., pure drug suspension) into separate wells.

  • Incubation and Measurement: a. Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours. b. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

  • Evaluation: a. A larger zone of inhibition indicates greater antifungal activity. Compare the zones of inhibition produced by the different formulations.

Stability Studies

Stability studies are crucial to determine the shelf-life of the nanoemulsion formulation.

Protocol:

  • Storage Conditions: a. Store the nanoemulsion samples at different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[4]

  • Evaluation at Time Intervals: a. At specified time intervals (e.g., 0, 1, 2, 3, and 6 months), withdraw samples and evaluate them for any changes in physical appearance (phase separation, creaming, cracking), pH, viscosity, particle size, and drug content.[2][4]

  • Thermodynamic Stability Tests: a. Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5000 rpm for 30 minutes) to assess for phase separation.[5] b. Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 45°C) and cooling (e.g., 4°C) to evaluate its stability against temperature fluctuations. c. Freeze-Thaw Cycles: Expose the formulation to alternating freezing and thawing cycles.

Conclusion

The development of an this compound nanoemulsion for topical delivery presents a promising strategy to enhance its antifungal efficacy. The protocols and data presented in these application notes provide a framework for the formulation, characterization, and in vitro evaluation of such advanced drug delivery systems. Careful selection of components and thorough characterization are paramount to developing a stable, safe, and effective product. The enhanced skin permeation and drug release offered by nanoemulsions can potentially lead to improved clinical outcomes in the treatment of superficial fungal infections.

References

Application Notes and Protocols for Econazole Nitrate Skin Permeation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for in vitro skin permeation studies of econazole nitrate. The protocols outlined below are based on established methodologies to ensure reliable and reproducible results for formulation development and bioequivalence studies.

Introduction

This compound is a broad-spectrum antifungal agent commonly used in topical formulations to treat skin infections. Its efficacy is dependent on its ability to permeate the stratum corneum and reach the target site within the epidermis and dermis. In vitro skin permeation studies are a crucial tool for evaluating the performance of different this compound formulations and for developing new drug delivery systems with enhanced skin penetration.[1][2] These studies typically employ Franz diffusion cells to measure the rate and extent of drug absorption through a skin membrane.[3][4][5]

Experimental Workflow

The general workflow for an in vitro skin permeation study of this compound involves several key stages, from skin membrane preparation to data analysis.

experimental_workflow prep_skin Skin Membrane Preparation franz_setup Franz Diffusion Cell Setup prep_skin->franz_setup prep_formulation Formulation Preparation dosing Formulation Dosing prep_formulation->dosing prep_receptor Receptor Medium Preparation prep_receptor->franz_setup franz_setup->dosing sampling Sample Collection dosing->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis results Permeation Parameters data_analysis->results

Caption: General experimental workflow for this compound skin permeation studies.

Experimental Protocols

Skin Membrane Preparation

The choice of skin membrane is critical for the relevance of the study. Human cadaver skin is the gold standard, but due to ethical and availability issues, animal skins such as porcine or rat skin are commonly used as alternatives.[3][6][7] Artificial membranes can also be utilized for screening purposes.[7][8]

Protocol for Porcine Ear Skin Preparation: [3]

  • Obtain fresh porcine ears from a local abattoir.

  • Separate the full-thickness skin from the underlying cartilage.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • If not used immediately, the prepared skin can be wrapped in aluminum foil and stored at -20°C for future use.

  • Prior to the experiment, thaw the skin at room temperature and hydrate it in phosphate-buffered saline (PBS) pH 7.4.

Franz Diffusion Cell Setup

The Franz diffusion cell is a simple, reproducible, and widely accepted in vitro model for assessing skin permeation.[4][5]

Protocol:

  • Receptor Chamber Filling: Fill the receptor chamber of the Franz diffusion cell with a suitable receptor medium. For this compound, which is lipophilic, a hydroalcoholic solution or PBS with a solubility enhancer may be necessary to maintain sink conditions.[7] Degas the receptor medium prior to use to prevent bubble formation.

  • Membrane Mounting: Mount the prepared skin membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor chamber. Ensure there are no wrinkles or air bubbles between the membrane and the receptor medium.

  • Temperature Control: Maintain the temperature of the receptor medium at 32 ± 1°C or 37 ± 1°C by circulating water through the jacket of the Franz cell to mimic physiological skin temperature.[4]

  • Stirring: Continuously stir the receptor medium at a constant rate (e.g., 600 rpm) to ensure a uniform concentration.

Dosing and Sampling
  • Dose Application: Apply a finite dose of the this compound formulation (e.g., 5-15 mg/cm²) to the surface of the skin in the donor chamber.[9]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor medium through the sampling port.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

Sample Analysis: High-Performance Liquid Chromatography (HPLC)

Quantification of this compound in the receptor solution is typically performed using a validated HPLC method.[10][11][12][13]

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium carbonate solution or phosphate buffer) is often used.[10] A gradient elution may be necessary for complex mixtures.[11]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[11]

  • Detection: UV detection at a wavelength of approximately 220-230 nm.[15][16]

  • Internal Standard: An internal standard such as miconazole nitrate can be used for improved accuracy.[11]

Data Presentation

The permeation data is typically presented in tables summarizing key parameters, allowing for easy comparison between different formulations.

Table 1: Example Permeation Parameters for Different this compound Formulations

FormulationFlux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)Amount Permeated at 24h (µg/cm²)
Marketed Cream 0.22-5.88-
Topical Solution (F1) --5.162.28% of applied dose
HPMC Dispersion (F2) --3.9310.27% of applied dose
VersaBase® Cream (F3) --6.041.47% of applied dose
Lipoderm® Activemax™ Cream (F4) --5.852.47% of applied dose

Data adapted from a study using pig ear skin.[17] Dashes indicate data not provided in the source.

Table 2: Example HPLC Method Parameters for this compound Quantification

ParameterCondition
Column RP-18
Mobile Phase Methanol / Aqueous Ammonium Carbonate Solution / Tetrahydrofuran
Detection Wavelength Not specified
Linearity Range 5-15 mg/g
Recovery 98.7-100.2%
Reproducibility (CV) < 1%

Data adapted from a stability-indicating HPLC method for cream and lotion formulations.[10]

Strategies for Enhancing Skin Permeation

Several strategies can be employed to enhance the skin permeation of this compound, a lipophilic drug. These approaches aim to overcome the barrier function of the stratum corneum.

enhancement_strategies cluster_main Permeation Enhancement Strategies cluster_strategies cluster_drug_vehicle Drug-Vehicle Interactions cluster_vesicles Vesicular Carriers cluster_sc_mod Stratum Corneum Modification enhancement This compound Permeation Enhancement drug_vehicle Drug-Vehicle Interactions enhancement->drug_vehicle vesicles Vesicular Carriers enhancement->vesicles sc_mod Stratum Corneum Modification enhancement->sc_mod prodrug Prodrugs drug_vehicle->prodrug ion_pairing Ion Pairing drug_vehicle->ion_pairing eutectic Eutectic Systems drug_vehicle->eutectic liposomes Liposomes vesicles->liposomes ethosomes Ethosomes vesicles->ethosomes niosomes Niosomes vesicles->niosomes nanosponges Nanosponges vesicles->nanosponges chem_enhancers Chemical Enhancers (e.g., oleic acid, propylene glycol) sc_mod->chem_enhancers physical_methods Physical Methods (e.g., microneedles) sc_mod->physical_methods

Caption: Strategies to enhance the skin permeation of this compound.

  • Drug-Vehicle Interactions: Optimizing the formulation vehicle can significantly improve drug partitioning into the skin.[18] This includes the use of co-solvents and excipients that modify the thermodynamic activity of the drug.[17]

  • Vesicular Carriers: Encapsulating this compound in vesicular systems like liposomes, ethosomes, or nanosponges can enhance its penetration and deposition in the skin.[18][19][20][21]

  • Chemical Permeation Enhancers: The inclusion of chemical enhancers such as fatty acids (e.g., oleic acid) and glycols (e.g., propylene glycol) in the formulation can reversibly disrupt the stratum corneum, facilitating drug diffusion.[17][19]

Conclusion

The experimental setup described in these application notes provides a robust framework for conducting in vitro skin permeation studies of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for the development and evaluation of topical antifungal formulations. The use of appropriate skin models, validated analytical methods, and a thorough understanding of permeation enhancement strategies are key to successful research in this area.

References

Troubleshooting & Optimization

Technical Support Center: Improving Econazole Nitrate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of econazole nitrate in in vitro settings. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of solubility data to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using this compound solutions for in vitro assays.

Problem Possible Cause(s) Recommended Solution(s)
Immediate precipitation upon dilution of DMSO stock solution into aqueous buffer or cell culture medium. 1. The aqueous solubility of this compound has been exceeded. 2. The concentration of DMSO in the final solution is too low to maintain solubility. 3. The buffer composition (e.g., high salt concentration) is promoting precipitation.1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO. Note: Most cell lines can tolerate up to 0.5% DMSO with minimal cytotoxic effects, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1][2][3] 3. Use a co-solvent system. Prepare a more concentrated stock in a mixture of solvents like DMSO and ethanol before diluting into your aqueous medium. 4. Employ solubility enhancers. Consider using cyclodextrins to form inclusion complexes that improve aqueous solubility.
Cloudiness or precipitation appears in the stock solution upon storage. 1. The storage temperature is too low, causing the compound to fall out of solution. 2. The solvent has absorbed moisture, reducing its solvating capacity. 3. The concentration of the stock solution is too high for long-term stability.1. Store the stock solution at room temperature or 4°C instead of freezing, if stability data permits. Short-term storage at these temperatures may be preferable to repeated freeze-thaw cycles. 2. Use anhydrous DMSO and store it properly to prevent moisture absorption. 3. Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles. 4. If precipitation occurs, gently warm the solution and sonicate until it redissolves before use.
Inconsistent results in bioassays. 1. Incomplete dissolution of this compound in the stock solution. 2. Precipitation of the compound in the assay plate over time. 3. Aggregation of this compound at the tested concentrations.1. Ensure complete dissolution of the stock solution. Use sonication and gentle warming if necessary. Visually inspect the solution for any particulate matter before use. 2. Pre-warm the aqueous medium before adding the DMSO stock solution. This can sometimes help prevent precipitation. 3. Reduce the incubation time of the assay, if possible. 4. Include a solubility check. Before running the full assay, add the highest concentration of your this compound solution to the assay medium and visually inspect for precipitation over the planned incubation period.
Difficulty dissolving the this compound powder initially. 1. Inappropriate solvent selection. 2. Insufficient solvent volume. 3. The compound has formed clumps.1. Use an appropriate organic solvent for the initial stock solution. DMSO and a 1:1 mixture of chloroform and methanol are effective solvents.[4] 2. Ensure you are using a sufficient volume of solvent to achieve the desired concentration. Refer to the solubility data table below. 3. Use sonication and gentle vortexing to aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro assays due to its high solvating capacity and compatibility with most cell culture applications.[5][6][7] A 1:1 mixture of chloroform and methanol can also be used to achieve a high concentration stock solution.[4]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines.[1][2][3] However, it is highly recommended to perform a vehicle control experiment to determine the effect of the intended DMSO concentration on your specific cell line's viability and function.

Q3: My this compound precipitated in the cell culture medium. Can I still use it for my experiment?

A3: It is not recommended to use a solution with visible precipitation for your experiment. The actual concentration of the dissolved compound will be unknown, leading to inaccurate and unreliable results. The precipitate can also have confounding effects on the cells. You should troubleshoot the solubility issue using the guide above.

Q4: How can I improve the aqueous solubility of this compound for my assay?

A4: Several strategies can be employed to improve the aqueous solubility of this compound:

  • Co-solvents: Using a mixture of solvents (e.g., DMSO and ethanol) for the stock solution can sometimes improve solubility upon dilution into aqueous media.

  • pH adjustment: this compound's solubility is pH-dependent. However, altering the pH of your culture medium can significantly impact cell viability and should be approached with caution.

  • Use of excipients: Surfactants (e.g., Tween 80) and cyclodextrins can be used to formulate this compound and enhance its solubility.[8]

  • Nanoemulsions: Formulating this compound into a nanoemulsion is another advanced technique to improve its solubility and delivery.[9]

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, 4°C or room temperature may be suitable, but stability should be verified. Always protect the stock solution from light.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Reference(s)
WaterVery slightly soluble (<1 mg/mL)[9][10][11][12][13]
Dimethyl sulfoxide (DMSO)~25 mg/mL to 50 mg/mL[5][6]
Dimethylformamide (DMF)~25 mg/mL[5]
MethanolSoluble; 1 part in 25 parts solvent[12][13]
Chloroform:Methanol (1:1)25 mg/mL[4]
EthanolSlightly soluble; ~0.1 mg/mL[5][12][13]
ChloroformSparingly soluble; 1 part in 60 parts solvent[12]
Propylene Glycol8.45 mg/mL[9]
Peppermint Oil82 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 444.7 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 4.447 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for a Cell-Based Assay (e.g., Cytotoxicity Assay)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

  • 96-well cell culture plate with seeded cells

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: Ensure the final concentration of DMSO in the culture wells does not exceed the tolerance level of your cells (typically ≤ 0.5%).

  • For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you can perform a 1:1000 dilution of the 10 mM stock solution in the cell culture medium.

  • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.

  • Carefully remove the existing medium from the cells in the 96-well plate and add the medium containing the different concentrations of this compound and the vehicle control.

  • Incubate the plate for the desired duration of the experiment.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary antifungal mechanism involves the inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.

Econazole_Mechanism_of_Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol_precursors Ergosterol Precursors Ergosterol Ergosterol Ergosterol_precursors->Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Incorporation Econazole This compound Econazole->LanosterolDemethylase LanosterolDemethylase->Ergosterol_precursors

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Improving this compound Solubility

The following diagram illustrates a logical workflow for researchers to follow when encountering solubility issues with this compound in their in vitro experiments.

Solubility_Workflow cluster_troubleshooting Troubleshooting Strategies start Start: Prepare This compound Solution dissolve Dissolve in 100% DMSO to create a stock solution start->dissolve dilute Dilute stock solution in aqueous buffer/media dissolve->dilute check_solubility Check for Precipitation dilute->check_solubility no_precipitate Proceed with Assay check_solubility->no_precipitate No precipitate Precipitation Observed check_solubility->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 1. Lower Final Concentration option2 2. Increase Final DMSO Concentration option3 3. Use Co-solvents (e.g., DMSO + Ethanol) option4 4. Add Solubility Enhancers (e.g., Cyclodextrin) option1->dilute option2->dilute option3->dissolve option4->dissolve

Caption: A logical workflow for troubleshooting this compound solubility issues in vitro.

References

Technical Support Center: Econazole Nitrate Nanoemulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with econazole nitrate nanoemulsions.

Troubleshooting Guides

This section addresses common stability problems in a question-and-answer format, offering potential causes and solutions.

Issue 1: My this compound nanoemulsion is showing signs of phase separation and creaming.

  • Question: What are the likely causes of phase separation and creaming in my nanoemulsion, and how can I resolve this?

  • Answer: Phase separation and creaming are common indicators of nanoemulsion instability. The primary causes often relate to an imbalance in the formulation components or insufficient energy during emulsification.

    • Inadequate Surfactant/Co-surfactant Concentration: The surfactant and co-surfactant are critical for reducing interfacial tension between the oil and water phases, preventing droplet coalescence. An insufficient amount will lead to instability.

    • Incorrect Surfactant-to-Co-surfactant Ratio (S/CoS ratio): The right balance is crucial for forming a stable interfacial film around the nano-sized droplets.

    • Inappropriate Oil Phase Concentration: Too much oil can overwhelm the stabilizing capacity of the surfactants.

    • Insufficient Homogenization: The energy input during emulsification might not be adequate to reduce droplet size effectively and create a uniform dispersion.

    Troubleshooting Steps:

    • Optimize Surfactant and Co-surfactant Concentrations: Systematically vary the concentration of your surfactant (e.g., Tween 80, Tween 20) and co-surfactant (e.g., PEG 400, Propylene Glycol) to identify the optimal ratio that provides the best stability. Constructing a pseudo-ternary phase diagram can be highly effective in identifying the stable nanoemulsion region.[1][2]

    • Adjust Oil Concentration: Try decreasing the percentage of the oil phase in your formulation.

    • Increase Homogenization Energy: If using a high-speed homogenizer or ultrasonicator, increase the speed or duration of homogenization to ensure adequate droplet size reduction.[1][2]

Issue 2: The particle size of my nanoemulsion is increasing over time (Ostwald Ripening).

  • Question: I'm observing a gradual increase in the droplet size of my this compound nanoemulsion during storage. What is causing this, and what can I do to prevent it?

  • Answer: The phenomenon you are observing is likely Ostwald ripening, a major mechanism of nanoemulsion destabilization where larger droplets grow at the expense of smaller ones. This occurs due to the diffusion of the dispersed phase from smaller to larger droplets.

    Potential Causes and Solutions:

    • High Solubility of the Oil Phase in the Continuous Phase: If the oil has some solubility in the aqueous phase, it can facilitate the diffusion process.

      • Solution: Select an oil with extremely low aqueous solubility. For this compound nanoemulsions, oleic acid and peppermint oil have been used successfully.[1][3]

    • Polydispersity: A wide range of droplet sizes (high polydispersity index - PDI) can accelerate Ostwald ripening.

      • Solution: Optimize your emulsification process to achieve a more uniform and smaller droplet size with a low PDI (typically < 0.3).[1]

    • Formulation Composition: The type and concentration of surfactants can influence the interfacial film's properties and its ability to prevent diffusion.

      • Solution: Experiment with different surfactants or combinations of surfactants to create a more robust and less permeable interfacial layer.

Issue 3: I am noticing drug precipitation or crystallization in my nanoemulsion.

  • Question: My this compound is precipitating out of the nanoemulsion. Why is this happening, and how can I improve its solubility and entrapment?

  • Answer: Drug precipitation indicates that the formulation can no longer keep the this compound solubilized within the oil droplets.

    Potential Causes and Solutions:

    • Poor Solubility of this compound in the Chosen Oil: this compound has low aqueous solubility and its solubility in the oil phase is critical for the stability of the formulation.[4][5][6]

      • Solution: Screen various oils to find one with the highest solubilizing capacity for this compound. Studies have shown good solubility in oleic acid.[1]

    • Insufficient Entrapment Efficiency: The formulation may not be effectively encapsulating the drug within the nano-droplets.

      • Solution: Optimize the oil, surfactant, and co-surfactant concentrations. A well-designed formulation based on solubility studies and phase diagrams will maximize drug loading and entrapment efficiency.[1]

    • pH Effects: The pH of the formulation can influence the stability and solubility of this compound.[1]

      • Solution: Measure and adjust the pH of the aqueous phase to a range that ensures the drug's stability. For topical formulations, a pH compatible with the skin (around 5.5-6.5) is also important.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to monitor for assessing the stability of an this compound nanoemulsion?

A1: The key stability-indicating parameters to monitor are:

  • Particle Size and Polydispersity Index (PDI): Consistent particle size and a low PDI over time are indicative of a stable nanoemulsion. An increase in these values suggests instability.[1][3]

  • Zeta Potential: This measures the surface charge of the droplets and indicates the degree of electrostatic repulsion between them. A zeta potential of at least ±30 mV is generally considered necessary for good physical stability.[1][7]

  • Drug Content and Entrapment Efficiency: Regular measurement ensures that the drug is not degrading or leaking from the nano-droplets.[1]

  • Visual Appearance: Any signs of phase separation, creaming, cracking, or turbidity are clear indicators of instability.[8]

  • pH: Changes in pH can affect both drug and formulation stability.[1]

  • Viscosity: Significant changes in viscosity can indicate changes in the nanoemulsion's structure.[1]

Q2: What are the standard thermodynamic stability tests for nanoemulsions?

A2: Thermodynamic stability tests are accelerated stress tests designed to quickly identify unstable formulations. Common tests include:

  • Heating-Cooling Cycles: Formulations are subjected to multiple cycles of heating (e.g., 40-45°C) and cooling (e.g., 4°C), with storage at each temperature for at least 48 hours. Stable formulations will show no signs of phase separation.[8][9]

  • Centrifugation: Centrifuging the nanoemulsion at high speeds (e.g., 3,500-5,000 rpm) for a set time (e.g., 30 minutes) accelerates creaming and phase separation. A stable formulation will remain homogenous.[7][9]

  • Freeze-Thaw Cycles: This involves cycling the formulation between freezing (e.g., -21°C) and thawing (+25°C) for several cycles. This tests the formulation's resistance to stress from ice crystal formation.[8]

Q3: How can I improve the long-term stability of my this compound nanoemulsion for topical delivery?

A3: To enhance long-term stability, consider the following:

  • Formulation Optimization: As discussed in the troubleshooting section, a well-optimized formulation with the correct proportions of oil, surfactant, and co-surfactant is fundamental.

  • Incorporate into a Hydrogel (Nanoemulgel): For topical applications, incorporating the nanoemulsion into a hydrogel matrix (e.g., using Carbopol 934 or HPMC) can significantly improve its physical stability and provide a more suitable consistency for skin application.[1][3]

  • Use of Antioxidants: If oxidative degradation of the oil or drug is a concern, adding a suitable antioxidant to the formulation may be beneficial.

  • Proper Storage: Store the nanoemulsion in a well-sealed container, protected from light and extreme temperatures, as specified by stability studies.

Data Presentation

Table 1: Formulation Components and Parameters of a Stable this compound Nanoemulsion

ComponentExample MaterialConcentration (% w/w)Reference
DrugThis compound1%[3][4]
Oil PhaseOleic Acid10% - 20%[1]
SurfactantTween 8030% - 40%[1]
Co-surfactantPEG 40015% - 20%[1]
Aqueous PhaseDistilled Waterq.s. to 100%[1]

Table 2: Characterization Data of Optimized this compound Nanoemulsions

ParameterTypical ValueMethodReference
Particle Size80 - 200 nmDynamic Light Scattering (DLS)[1][3]
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)[1]
Zeta Potential> -30 mVElectrophoretic Light Scattering[1]
Drug Content> 95%UV-Vis Spectroscopy / HPLC[1][3]
pH5.5 - 6.5pH meter[1][3]

Experimental Protocols

1. Preparation of this compound Nanoemulsion (Spontaneous Emulsification Method)

  • Preparation of Oil Phase: Accurately weigh the required amount of the selected oil (e.g., oleic acid). Dissolve 1% w/w this compound in the oil phase with continuous stirring using a magnetic stirrer until completely dissolved.

  • Preparation of Surfactant/Co-surfactant Mixture (Smix): In a separate container, accurately weigh and mix the surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400) at the desired ratio.

  • Formation of the Nanoemulsion: Add the Smix to the oil phase and mix thoroughly. To this organic phase, add the aqueous phase (distilled water) dropwise with continuous stirring at a moderate speed for a specified time (e.g., 30 minutes) until a transparent or translucent nanoemulsion is formed.[4][5] Some protocols may follow this with high-speed homogenization.[1]

2. Particle Size and Zeta Potential Analysis

  • Sample Preparation: Dilute the nanoemulsion with distilled water to an appropriate concentration to avoid multiple scattering effects.

  • Instrumentation: Use a Zetasizer or a similar instrument based on Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.

  • Measurement: Equilibrate the sample to a constant temperature (e.g., 25°C). Perform the measurement for particle size, PDI, and zeta potential. The instrument's software will analyze the Brownian motion of the droplets to determine their size and their movement in an electric field to determine their surface charge.[10]

3. Drug Content Analysis (UV-Vis Spectrophotometry)

  • Preparation of Standard Curve: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From this stock solution, prepare a series of dilutions to create a standard calibration curve by measuring the absorbance at the drug's λmax (e.g., 218 nm).[1]

  • Sample Preparation: Accurately measure a known volume of the nanoemulsion (e.g., 1 mL) and dilute it with the same solvent used for the standard curve. Ensure the drug is completely extracted from the nanoemulsion.

  • Measurement: Measure the absorbance of the diluted sample at the same wavelength.

  • Calculation: Determine the concentration of this compound in the sample using the standard curve and calculate the drug content as a percentage of the theoretical amount.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Instability cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Phase Separation/ Creaming Cause1 Inadequate Surfactant/CoS Issue->Cause1 Cause2 Incorrect S/CoS Ratio Issue->Cause2 Cause3 High Oil Concentration Issue->Cause3 Cause4 Insufficient Homogenization Issue->Cause4 Solution1 Optimize Surfactant Concentration Cause1->Solution1 Solution2 Vary S/CoS Ratio (Phase Diagram) Cause2->Solution2 Solution3 Decrease Oil Concentration Cause3->Solution3 Solution4 Increase Homogenization Energy/Time Cause4->Solution4

Caption: Troubleshooting workflow for phase separation.

Stability_Testing_Protocol cluster_thermo Thermodynamic Stability Tests cluster_long_term Long-Term Stability Study start Prepared Nanoemulsion heating_cooling Heating-Cooling Cycles start->heating_cooling centrifugation Centrifugation start->centrifugation freeze_thaw Freeze-Thaw Cycles start->freeze_thaw pass_fail Pass/Fail Assessment heating_cooling->pass_fail centrifugation->pass_fail freeze_thaw->pass_fail storage Store at specified conditions (e.g., 25°C/60% RH) pass_fail->storage Pass analysis Analyze at time points (0, 1, 3, 6 months) storage->analysis parameters Monitor: - Particle Size & PDI - Zeta Potential - Drug Content - pH & Viscosity analysis->parameters final_assessment Stable Formulation analysis->final_assessment End of Study parameters->analysis

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Econazole Nitrate Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with econazole nitrate in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary antifungal mechanism is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi. However, in mammalian cells, it is known to exert cytotoxic effects through various off-target mechanisms.

Q2: What are the known off-target effects of this compound that can lead to cytotoxicity in mammalian cell lines?

A2: this compound has been shown to induce cytotoxicity through several mechanisms, including:

  • Induction of Apoptosis: It can trigger programmed cell death by activating mitochondrial and caspase-dependent pathways.[1][2][3] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases 3 and 9.[1][2][3]

  • Disruption of Calcium Homeostasis: Econazole can cause a rapid increase in intracellular calcium concentrations ([Ca2+]i) by depleting endoplasmic reticulum stores and activating extracellular calcium influx.[4][5][6]

  • Mitochondrial Dysfunction: It can lead to a loss of mitochondrial membrane potential, a key event in the early stages of apoptosis.[1][2][7]

  • Inhibition of Signaling Pathways: Econazole has been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[8][9]

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) production can contribute to its cytotoxic effects.

Q3: Is the cytotoxicity of this compound cell-line specific?

A3: Yes, the cytotoxic effects of this compound can vary significantly between different cell lines. This variability is influenced by factors such as the metabolic activity of the cells, the expression levels of target proteins, and the integrity of cellular stress response pathways.

Q4: What is the expected IC50 range for this compound in cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent and varies with the duration of exposure. For instance, after 24 hours of treatment, IC50 values can range from approximately 5 µM to over 40 µM in various non-small cell lung cancer (NSCLC) cell lines.[10][11] It is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.

Troubleshooting Guide

Unexpectedly High Cytotoxicity

Q: We observed significantly higher cytotoxicity (lower IC50) than reported in the literature for our cell line. What could be the reason?

A: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Your specific cell line may be inherently more sensitive to the mechanisms of this compound's action, such as disruptions in calcium signaling or mitochondrial function.

  • Metabolic Activity: Cells with higher metabolic rates may be more susceptible to compounds that affect mitochondrial function.

  • Compound Purity and Solvent Effects:

    • Ensure the purity of your this compound stock.

    • The solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. Always include a vehicle control in your experiments to account for this.

  • Assay-Specific Interference: The chosen cytotoxicity assay might be susceptible to interference from the compound. For example, some compounds can interfere with the chemical reactions of colorimetric assays like the MTT assay. Consider validating your findings with an alternative method (e.g., a lactate dehydrogenase (LDH) assay for necrosis or a caspase activity assay for apoptosis).

  • Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence cellular responses to a compound. Ensure consistency in your cell culture practices.

Inconsistent Results Between Experiments

Q: We are getting variable results for this compound cytotoxicity between replicate experiments. How can we improve reproducibility?

A: Inconsistent results are often due to subtle variations in experimental procedures:

  • Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Uneven cell distribution can lead to significant variability.

  • Incubation Time: Adhere strictly to the planned incubation times for both drug treatment and assay development.

  • Plate Reader Settings: Optimize and standardize plate reader settings (e.g., wavelength, gain) for each experiment.

  • Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.

Differentiating Apoptosis from Necrosis

Q: How can we determine if the observed cytotoxicity from this compound is due to apoptosis or necrosis in our cell line?

A: It is essential to use multiple assays to distinguish between different modes of cell death:

  • Apoptosis Assays:

    • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.[12][13][14][15][16]

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

    • Mitochondrial Membrane Potential Assays (e.g., JC-1): A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[17][18][19][20]

  • Necrosis Assay:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.[11]

By performing a combination of these assays, you can build a comprehensive profile of the cell death mechanism induced by this compound in your specific experimental model.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines after 24 hours of treatment.

Cell LineCancer TypeIC50 (µM) after 24hReference
H661Large Cell Lung Cancer~5[10][11]
A549Adenocarcinoma (Lung)~10[10][11]
H520Squamous Cell Carcinoma (Lung)~20[10][11]
SK-SEM-1(Cell line details not specified)~40[10][11]
OC2Oral CancerCytotoxicity observed at 10-70 µmol/L

Note: These values are approximate and can vary based on experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 in your specific cell line.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Assay for Necrosis

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[11]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Activity Assay (Fluorometric)

This assay detects the activation of executioner caspases involved in apoptosis.[12][13][14][15][16]

  • Cell Seeding and Treatment: Plate and treat cells as described above.

  • Reagent Addition: Add the caspase-3/7 reagent, which contains a substrate that fluoresces upon cleavage by active caspases, directly to the wells.

  • Incubation: Incubate for the time specified by the manufacturer (typically 30-60 minutes) at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~498 nm excitation and ~521 nm emission).

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Apoptotic Pathway

Econazole_Apoptosis Econazole This compound PI3K_AKT PI3K/AKT Pathway Econazole->PI3K_AKT Mitochondria Mitochondria Econazole->Mitochondria Bcl2 Bcl-2 PI3K_AKT->Bcl2 MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP Bcl2->Mitochondria Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Econazole-induced apoptosis signaling pathway.

This compound's Effect on Intracellular Calcium

Econazole_Calcium Econazole This compound ER Endoplasmic Reticulum (ER) Econazole->ER Plasma_Membrane Plasma Membrane Econazole->Plasma_Membrane Ca_Store Ca2+ Release ER->Ca_Store Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Store->Cytosolic_Ca Ca_Influx Extracellular Ca2+ Influx Plasma_Membrane->Ca_Influx Ca_Influx->Cytosolic_Ca Cell_Stress Cell Stress & Cytotoxicity Cytosolic_Ca->Cell_Stress

Caption: Disruption of calcium homeostasis by econazole.

General Experimental Workflow for Cytotoxicity Assessment

Experimental_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Perform Cytotoxicity Assay(s) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Analysis Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for assessing econazole cytotoxicity.

References

Technical Support Center: Optimizing Econazole Nitrate Concentration for Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of econazole nitrate in antifungal efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound's primary antifungal activity stems from its ability to inhibit the enzyme lanosterol 14-alpha-demethylase, a critical component of the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By blocking its synthesis, this compound disrupts the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1][4]

Q2: Does this compound have other mechanisms of action?

Yes, beyond inhibiting ergosterol synthesis, this compound exhibits a multifaceted mode of action. It can directly interact with the fungal cell membrane, causing rapid changes in its properties.[1] Additionally, it may inhibit endogenous respiration, interfere with membrane phospholipids, and hinder the biosynthesis of triglycerides and phospholipids.[2][5] Some studies also suggest that econazole can induce apoptosis in fungal cells.[6][7][8]

Q3: What is a typical effective concentration range for this compound in vitro?

The effective concentration of this compound, typically measured as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species. For Candida species, MIC values generally range from 0.016 to 16 µg/mL.[9] Against dermatophytes, this compound has shown high efficacy, with MICs often below 1 µg/mL. For Aspergillus species, econazole has demonstrated better in vitro activity than some other azoles, with MICs lower than those observed for yeasts.

Q4: How should I prepare this compound for in vitro experiments?

This compound has low aqueous solubility.[10] For in vitro susceptibility testing, it is typically dissolved in dimethyl sulfoxide (DMSO).[11][12] It is also soluble in a 1:1 mixture of chloroform and methanol.[13] When preparing stock solutions, ensure the final concentration of the solvent in the experimental medium is not inhibitory to the fungal growth (typically ≤1% for DMSO).

Data Presentation: In Vitro Susceptibility of Various Fungi to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against a range of clinically relevant fungi. These values are compiled from various studies and should be used as a reference. Actual values may vary depending on the specific isolate and testing conditions.

Table 1: MIC and MFC of this compound against Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)
Candida albicans0.016 - 164 - 8>16Not widely reported
Candida glabrata0.016 - 16Not widely reportedNot widely reportedNot widely reported
Candida parapsilosis0.016 - 16Not widely reportedNot widely reportedNot widely reported
Candida tropicalis0.016 - 16Not widely reportedNot widely reportedNot widely reported
Candida krusei0.016 - 16Not widely reportedNot widely reportedNot widely reported

Table 2: MIC and MFC of this compound against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)
Trichophyton rubrum<0.001 - 0.25≤0.016≤0.016Not widely reported
Trichophyton mentagrophytes<0.001 - 0.25≤0.016≤0.0160.03 - >16
Epidermophyton floccosum<0.001 - 0.25≤0.016≤0.0160.06 - >16
Microsporum canisNot widely reportedNot widely reportedNot widely reportedNot widely reported

Table 3: MIC of this compound against Aspergillus Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatusNot widely reportedNot widely reportedNot widely reported
Aspergillus flavusNot widely reportedNot widely reportedNot widely reported
Aspergillus nigerNot widely reportedNot widely reportedNot widely reported

Note: Data for MFC is less commonly reported than MIC data. The fungicidal activity of econazole is suggested to be dose-dependent.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M27-A and M38-A2)

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve final concentrations typically ranging from 0.016 to 16 µg/mL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • For Yeasts (Candida spp.): Culture the yeast on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[9]

    • For Filamentous Fungi (Aspergillus spp., Dermatophytes): Culture the fungus on potato dextrose agar until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a specific optical density or count using a hemocytometer to achieve a final inoculum concentration as specified in the CLSI M38-A2 document.[14][15][16]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, and 48-96 hours for filamentous fungi.[17]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction for azoles against yeasts) compared to the drug-free growth control.[17] For filamentous fungi, the endpoint is often complete visual inhibition of growth.[17]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • MIC plate from Protocol 1

  • Sabouraud dextrose agar (SDA) plates

  • Sterile spreader or inoculating loop

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spread the aliquot onto a separate, properly labeled SDA plate.

  • Incubate the SDA plates at 35°C for 24-72 hours, or until growth is visible in the control culture.

  • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the Growth Medium

  • Cause: this compound has poor aqueous solubility. High concentrations or improper dissolution can lead to precipitation.

  • Solution:

    • Ensure the stock solution in DMSO is fully dissolved before diluting it in the aqueous RPMI-1640 medium.

    • Avoid shock dilution by adding the stock solution to the medium in a stepwise manner while vortexing.

    • Maintain a low final concentration of DMSO (≤1%) in the wells to prevent solvent-induced precipitation.

Issue 2: Inconsistent or Non-reproducible MIC/MFC Results

  • Cause: Variability in inoculum preparation is a common source of error in antifungal susceptibility testing.

  • Solution:

    • Strictly adhere to the standardized procedures for inoculum preparation (e.g., use of a spectrophotometer to adjust turbidity, hemocytometer for conidia counting).

    • Ensure the fungal culture is pure and at the correct growth phase.

    • Perform quality control testing with reference strains (e.g., ATCC strains) with known MIC values for this compound.

Issue 3: Difficulty in Determining the MIC Endpoint Due to Trailing Growth

  • Cause: Some fungi, particularly Candida species, can exhibit trailing, which is reduced but persistent growth at concentrations above the true MIC.

  • Solution:

    • For yeasts, the recommended endpoint for azoles is a prominent reduction in growth (≥50%) compared to the drug-free control, rather than complete inhibition.[17]

    • Reading the plates at a consistent, standardized time point (e.g., 24 hours for Candida) can help minimize the impact of trailing.

    • Using a spectrophotometer to read the optical density of the wells can provide a more objective measure of growth inhibition.[17]

Visualizations

Econazole_Nitrate_Mechanism_of_Action This compound This compound Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol 14-alpha-demethylase (Erg11p) This compound->Lanosterol 14-alpha-demethylase (Erg11p) Inhibits Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction May Induce Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-alpha-demethylase (Erg11p)->Ergosterol Synthesis Blocks Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Disrupts Integrity Increased Permeability Increased Permeability Fungal Cell Membrane->Increased Permeability Leakage of Cellular Contents Leakage of Cellular Contents Increased Permeability->Leakage of Cellular Contents Fungal Cell Death Fungal Cell Death Leakage of Cellular Contents->Fungal Cell Death Apoptosis Induction->Fungal Cell Death

Caption: Mechanism of action of this compound.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Determination Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Subculture from Clear Wells Subculture from Clear Wells Read MIC->Subculture from Clear Wells Incubate Agar Plates Incubate Agar Plates Subculture from Clear Wells->Incubate Agar Plates Determine MFC Determine MFC Incubate Agar Plates->Determine MFC

Caption: Workflow for antifungal susceptibility testing.

Troubleshooting_Decision_Tree Inconsistent MIC Results Inconsistent MIC Results Check Inoculum Preparation Check Inoculum Preparation Inconsistent MIC Results->Check Inoculum Preparation Precipitate in Wells Precipitate in Wells Inconsistent MIC Results->Precipitate in Wells Difficulty Reading Endpoints Difficulty Reading Endpoints Inconsistent MIC Results->Difficulty Reading Endpoints Standardize Turbidity/Cell Count Standardize Turbidity/Cell Count Check Inoculum Preparation->Standardize Turbidity/Cell Count Use QC Strains Use QC Strains Check Inoculum Preparation->Use QC Strains Review Drug Solubilization Review Drug Solubilization Precipitate in Wells->Review Drug Solubilization Ensure Complete Dissolution in DMSO Ensure Complete Dissolution in DMSO Review Drug Solubilization->Ensure Complete Dissolution in DMSO Check Final Solvent Concentration Check Final Solvent Concentration Review Drug Solubilization->Check Final Solvent Concentration Trailing Growth Observed Trailing Growth Observed Difficulty Reading Endpoints->Trailing Growth Observed Use 50% Inhibition Endpoint Use 50% Inhibition Endpoint Trailing Growth Observed->Use 50% Inhibition Endpoint Read at Standardized Time Read at Standardized Time Trailing Growth Observed->Read at Standardized Time Use Spectrophotometer Use Spectrophotometer Trailing Growth Observed->Use Spectrophotometer

References

Technical Support Center: Econazole Nitrate Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for econazole nitrate quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound in biological samples.

Issue 1: Low Analyte Recovery During Sample Preparation

Q: My recovery of this compound from plasma/urine samples is consistently low. What are the potential causes and how can I improve it?

A: Low recovery is a frequent challenge in bioanalysis, often stemming from the sample extraction procedure. Here are some common causes and solutions:

  • Incomplete Protein Precipitation: If using protein precipitation, the type and volume of the organic solvent are critical. Acetonitrile is commonly used, and ensuring a sufficient solvent-to-sample ratio (e.g., 3:1) is crucial for efficient protein removal.

  • Suboptimal pH for Liquid-Liquid Extraction (LLE): this compound is a basic compound. Adjusting the pH of the aqueous sample to a basic pH (e.g., pH 9-11) will ensure it is in its non-ionized form, which is more soluble in organic extraction solvents.

  • Inappropriate LLE Solvent: The choice of organic solvent in LLE is critical. A solvent that is too polar may not efficiently extract the non-ionized econazole, while a very non-polar solvent may not be effective either. A mixture of solvents, such as n-hexane and 2-propanol, can be optimized for better recovery.[1]

  • Insufficient Vortexing/Mixing: Ensure thorough mixing during the extraction step to maximize the interaction between the analyte and the extraction solvent.

  • Analyte Adsorption: this compound may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue.

Quantitative Data on this compound Recovery

Biological MatrixExtraction MethodRecovery (%)Reference
Human PlasmaProtein Precipitation with Acetonitrile93.5[2]
Rat PlasmaLiquid-Liquid Extraction (n-hexane:2-propanol)>68.4[3]
Cream FormulationSolid-Phase Extraction (SPE)97.9 - 102.3[4]
Cream/LotionMethanol/Ammonium Carbonate/Tetrahydrofuran98.7 - 100.2[5]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Q: I am observing significant ion suppression/enhancement for this compound in my LC-MS/MS analysis of plasma samples. How can I mitigate this?

A: Matrix effects are a major challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological matrix that affect the ionization efficiency of the analyte. Here’s how to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components. Consider switching from protein precipitation to a more selective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Optimize Chromatographic Separation: Modifying the HPLC/UPLC method to better separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by:

    • Using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

    • Adjusting the mobile phase composition and gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Change Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing APCI could be a viable solution.[6]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay if the this compound concentration is already low.

Issue 3: Poor Peak Shape (Tailing) in HPLC

Q: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be causing this and how can I fix it?

A: Peak tailing can compromise the accuracy of integration and reduce resolution. For a basic compound like econazole, a primary cause is often secondary interactions with the silica-based stationary phase.

  • Adjust Mobile Phase pH: Operating the mobile phase at a low pH (e.g., 2-3) will protonate the residual silanol groups on the column, minimizing their interaction with the protonated basic analyte.[7]

  • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Check for Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Flushing the column or replacing the guard column may resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range and limit of quantification (LOQ) for this compound in plasma using LC-MS/MS?

A1: The linear range and LOQ can vary depending on the sensitivity of the mass spectrometer and the efficiency of the sample preparation method. However, reported values often fall within the following ranges:

ParameterTypical RangeReference
Linearity Range0.20 - 50.00 ng/mL[1]
LOQ0.20 ng/mL[1]
LOD3.0 ng/mL (HPLC)[2]

Q2: What are the key validation parameters to assess for a bioanalytical method for this compound?

A2: According to regulatory guidelines (e.g., FDA, EMA), the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting substances on the analyte's ionization.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Q3: How should I prepare tissue samples for this compound quantification?

A3: Tissue samples first need to be homogenized to release the analyte. A common procedure involves:

  • Weighing a portion of the tissue.

  • Adding a suitable buffer (e.g., phosphate-buffered saline).

  • Homogenizing the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • The resulting homogenate can then be treated as a liquid sample and subjected to protein precipitation, LLE, or SPE for extraction of this compound.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation for HPLC Analysis

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

Protocol 2: this compound Extraction from Rat Plasma using LLE for LC-MS/MS Analysis [1]

  • Sample Preparation:

    • To 100 µL of rat plasma in a polypropylene tube, add the internal standard solution.

    • Add 50 µL of a basifying agent (e.g., 1M sodium hydroxide) to adjust the pH.

  • Liquid-Liquid Extraction:

    • Add 1 mL of the extraction solvent (e.g., n-hexane:2-propanol, 98.5:1.5, v/v).

    • Vortex for 5 minutes.

  • Centrifugation:

    • Centrifuge at 4,000 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation:

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE, SPE, or PP) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC/UPLC Separation Reconstitution->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS DataProcessing Data Processing and Quantification MS->DataProcessing

Caption: A generalized workflow for the quantification of this compound in biological samples.

mechanism_of_action Econazole This compound LanosterolDemethylase Lanosterol 14-alpha-demethylase (CYP51) Econazole->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynthesis Blocks FungalCellMembrane Fungal Cell Membrane Integrity ErgosterolSynthesis->FungalCellMembrane Disrupts IncreasedPermeability Increased Permeability & Leakage of Cellular Contents FungalCellMembrane->IncreasedPermeability Leads to FungalCellDeath Fungal Cell Death IncreasedPermeability->FungalCellDeath

Caption: The mechanism of action of this compound, inhibiting ergosterol synthesis.[8]

References

Technical Support Center: Mitigating Off-Target Effects of Econazole Nitrate in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of econazole nitrate in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What are the known primary on- and off-target effects of this compound?

A1: this compound's primary on-target effect is its antifungal activity, achieved through the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungal cell membranes.[1] Disruption of this pathway increases cell membrane permeability, leading to fungal cell death.[1]

However, in mammalian cells, this compound exhibits several off-target effects , particularly at higher concentrations. These include:

  • Inhibition of the PI3K/AKT signaling pathway , which can induce apoptosis (programmed cell death).

  • Disruption of intracellular calcium homeostasis , leading to an increase in cytosolic Ca2+ levels.

  • Binding to tubulin and inhibiting its polymerization.[2]

Q2: At what concentrations are off-target effects of this compound typically observed?

A2: The concentration at which off-target effects become prominent is cell-type dependent. However, a general guideline is:

  • Antifungal activity in cell culture can be achieved at concentrations as low as 1 µg/mL.

  • Cytotoxic and off-target effects in mammalian cells are often observed in the micromolar (µM) range. For instance, the IC50 for cytotoxicity in H661 lung cancer cells was reported to be 6.0 µM.

It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment while minimizing off-target effects.

Q3: I am observing unexpected cytotoxicity in my mammalian cells when using this compound as an antifungal. What could be the cause and how can I troubleshoot this?

A3: Unexpected cytotoxicity is likely due to off-target effects. Here are some troubleshooting steps:

  • Verify the concentration: Ensure you are using the lowest effective concentration for antifungal activity in your specific cell type. Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for the fungal contaminant and the maximal non-toxic concentration for your mammalian cells.

  • Use appropriate controls: Include a "vehicle-only" control (the solvent used to dissolve the this compound, e.g., DMSO) to rule out solvent toxicity.

  • Consider an alternative antifungal: If cytotoxicity persists even at low concentrations, consider using an antifungal with a different mechanism of action that may have fewer off-target effects on your cellular pathways of interest.

Q4: How can I distinguish between the intended (on-target) and unintended (off-target) effects of this compound in my experiments?

A4: Distinguishing between on- and off-target effects is critical for data interpretation. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Characterize the effects of this compound across a wide range of concentrations. On-target effects should occur at lower concentrations than off-target effects.

  • Use of Controls:

    • Positive Controls: For investigating specific off-target effects, use known modulators of the suspected pathway (e.g., a known PI3K inhibitor when studying effects on the PI3K/AKT pathway).

  • Genetic Approaches: If the intended target of your study is known, use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene. If this compound's effect persists in the absence of the intended target, it is likely an off-target effect. Conversely, overexpression of the target may confer resistance to on-target effects.

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations used in your experiments.

Troubleshooting Guides

Problem 1: High levels of apoptosis observed in host cells.
  • Possible Cause: Inhibition of the PI3K/AKT survival pathway by this compound.

  • Troubleshooting Steps:

    • Lower the Concentration: Reduce the this compound concentration to the lowest effective antifungal dose.

    • Assess PI3K/AKT Pathway Activity: Perform a Western blot to analyze the phosphorylation status of key pathway proteins like AKT and its downstream targets. A decrease in phosphorylation would suggest off-target pathway inhibition.

    • Use a Different Antifungal: Switch to an antifungal with a different mechanism of action that does not interfere with the PI3K/AKT pathway.

Problem 2: Altered cellular signaling unrelated to the intended target.
  • Possible Cause: Disruption of intracellular calcium signaling by this compound.

  • Troubleshooting Steps:

    • Measure Intracellular Calcium: Perform a calcium flux assay using a fluorescent indicator like Fura-2 or Indo-1 to determine if this compound is causing an increase in cytosolic calcium.

    • Chelate Intracellular Calcium: Use a cell-permeant calcium chelator like BAPTA-AM to see if it rescues the observed phenotype, which would indicate that the effect is calcium-dependent.

    • Alternative Antifungal: Use an alternative antifungal agent and check if the same signaling alterations occur.

Quantitative Data Summary

ParameterCell LineConcentrationEffectReference
IC50 (Cytotoxicity) H661 (lung cancer)6.0 µMDecreased cell viability
IC50 (Cytotoxicity) MCF-7 (breast cancer)45 µM (48h)Inhibited cell proliferation
Antifungal MIC Candida albicans1.56-25 µg/mLInhibition of fungal growth[8]
Antifungal MIC Aspergillus fumigatusLower than yeastsInhibition of fungal growth[8]
PI3Kα Inhibition In vitro assayIC50: 79.29±6.97 nMInhibition of kinase activity
Calcium Influx OC2 (oral cancer)10-50 µmol/LIncreased intracellular Ca2+

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Activity Assay

This protocol is to determine if this compound directly inhibits PI3K activity.

Materials:

  • Recombinant PI3K enzyme

  • Kinase buffer

  • ATP

  • PI(4,5)P2 substrate

  • This compound stock solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant PI3K enzyme to each well.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Add the PI(4,5)P2 substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Protocol 2: Intracellular Calcium Flux Assay using Flow Cytometry

This protocol measures changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells of interest in suspension

  • Indo-1 AM or Fura-2 AM fluorescent calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound stock solution

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV laser

Procedure:

  • Harvest and wash cells, then resuspend in HBSS at a concentration of 1x10^6 cells/mL.

  • Load cells with Indo-1 AM (e.g., 1-5 µM) and a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye and resuspend in fresh HBSS.

  • Equilibrate the cells at 37°C for at least 10 minutes before analysis.

  • Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.

  • Add this compound to the cell suspension while continuing to acquire data and record for several minutes to observe any changes in the fluorescence ratio (e.g., 405/485 nm for Indo-1), which indicates a change in intracellular calcium.

  • As a positive control, add ionomycin to a separate tube of cells to induce a maximal calcium influx.

  • As a negative control, add EGTA to chelate extracellular calcium prior to adding this compound to confirm the source of the calcium increase.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Mitigation cluster_validation Off-Target Validation Problem Unexpected Cellular Phenotype (e.g., cytotoxicity, altered signaling) DoseResponse Dose-Response Curve (Determine optimal concentration) Problem->DoseResponse Step 1 Biochemical Biochemical Assays (e.g., PI3K activity, Ca2+ flux) Problem->Biochemical Hypothesis-driven Controls Implement Proper Controls DoseResponse->Controls Step 2 Alternative Use Alternative Antifungal Controls->Alternative If necessary Genetic Genetic Approaches (e.g., Knockdown, Overexpression) Biochemical->Genetic Confirm mechanism TargetEngagement Target Engagement (e.g., CETSA) Genetic->TargetEngagement Validate binding

Caption: Troubleshooting workflow for this compound off-target effects.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_ca Calcium Signaling Econazole This compound PI3K PI3K Econazole->PI3K inhibits Cytosol_Ca Cytosolic Ca2+ Econazole->Cytosol_Ca increases AKT AKT PI3K->AKT phosphorylates Apoptosis Apoptosis AKT->Apoptosis inhibits ER Endoplasmic Reticulum (Ca2+ store) ER->Cytosol_Ca releases Signaling Downstream Signaling Cytosol_Ca->Signaling

Caption: Known off-target signaling pathways of this compound.

logical_relationship Start Start with lowest effective concentration Observe Observe cellular phenotype Start->Observe OnTarget Phenotype consistent with on-target effect? Observe->OnTarget OffTarget Consider off-target effects OnTarget->OffTarget No Validate Validate with controls (genetic, biochemical) OnTarget->Validate Yes OffTarget->Validate Conclude Conclude mechanism of action Validate->Conclude

Caption: Decision tree for assessing on-target vs. off-target effects.

References

stability issues of econazole nitrate in different topical formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of econazole nitrate in various topical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound in topical formulations?

A1: this compound formulations, particularly creams and lotions, can be susceptible to both physical and chemical instability. Common issues include:

  • Physical Instability: Phase separation, crystallization of the active pharmaceutical ingredient (API), changes in viscosity and spreadability, and color change are frequently observed. In cream formulations, a "salting-out" effect of the imidazole salt can lead to emulsion separation, especially at concentrations of 1% or higher[1].

  • Chemical Instability: Degradation of this compound due to hydrolysis, oxidation, and photolysis. Light exposure is a significant factor that can accelerate the degradation of this compound[2].

Q2: How does pH affect the stability of this compound in topical formulations?

A2: The pH of a topical formulation is a critical parameter that influences both the solubility and stability of this compound. A pH of approximately 6.0 has been shown to be suitable for topical gel formulations of this compound, ensuring good skin compatibility and stability[1][3]. Deviations from the optimal pH range can lead to precipitation of the drug and degradation.

Q3: What is the impact of temperature on the stability of this compound formulations?

A3: Elevated temperatures can accelerate the degradation of this compound. Stability studies often involve testing at accelerated conditions (e.g., 40°C) to predict the shelf-life of the product at room temperature. It is crucial to store this compound formulations at controlled room temperature unless otherwise specified.

Q4: Are there any known excipient incompatibilities with this compound?

A4: While specific incompatibilities are not extensively documented in the provided search results, the choice of excipients plays a crucial role in the stability of the final formulation. For example, the concentration and type of gelling agent (e.g., Carbopol® 940) can significantly impact the viscosity, spreadability, and drug release of a gel formulation, which can indirectly affect its stability[1][3]. Compatibility of this compound with various excipients should be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC).

Troubleshooting Guides

Issue 1: Phase Separation in a Cream or Lotion Formulation

Symptoms:

  • Visible separation of oil and water phases.

  • Appearance of droplets on the surface of the cream.

  • Changes in the consistency and texture of the formulation.

Possible Causes:

  • Inappropriate emulsifier system (type or concentration).

  • "Salting-out" effect of this compound at higher concentrations[1].

  • Storage at elevated temperatures.

  • Changes in pH during storage.

Troubleshooting Steps:

start Phase Separation Observed check_emulsifier Review Emulsifier System (Type and Concentration) start->check_emulsifier check_api_conc Evaluate API Concentration start->check_api_conc check_storage Verify Storage Conditions (Temperature and Humidity) start->check_storage check_ph Measure pH of the Formulation start->check_ph reformulate_emulsifier Optimize Emulsifier System check_emulsifier->reformulate_emulsifier reduce_api_conc Consider Reducing API Concentration or Add Solubilizer check_api_conc->reduce_api_conc control_storage Store at Controlled Room Temperature check_storage->control_storage adjust_ph Adjust pH to Optimal Range (e.g., ~6.0) check_ph->adjust_ph end_stable Stable Formulation Achieved reformulate_emulsifier->end_stable reduce_api_conc->end_stable control_storage->end_stable adjust_ph->end_stable

Caption: Troubleshooting workflow for phase separation.

Issue 2: Changes in Viscosity or Spreadability of a Gel Formulation

Symptoms:

  • Gel becomes too thick and difficult to apply.

  • Gel becomes too thin or runny.

  • Inconsistent application on the skin.

Possible Causes:

  • Inappropriate concentration of the gelling agent.

  • Interaction between the gelling agent and other excipients.

  • Changes in pH.

  • Exposure to temperature fluctuations.

Troubleshooting Steps:

start Change in Viscosity/Spreadability check_gelling_agent Review Gelling Agent (Type and Concentration) start->check_gelling_agent check_excipients Investigate Excipient Interactions start->check_excipients check_ph Measure Formulation pH start->check_ph check_temperature Assess Impact of Temperature start->check_temperature optimize_gelling_agent Adjust Gelling Agent Concentration check_gelling_agent->optimize_gelling_agent modify_excipients Modify Excipient Profile check_excipients->modify_excipients buffer_ph Buffer pH to Maintain Stability check_ph->buffer_ph advise_storage Advise on Appropriate Storage check_temperature->advise_storage end_optimal Optimal Rheology Achieved optimize_gelling_agent->end_optimal modify_excipients->end_optimal buffer_ph->end_optimal advise_storage->end_optimal start Color Change Observed check_light_exposure Evaluate Light Exposure start->check_light_exposure check_antioxidants Assess Need for Antioxidants start->check_antioxidants check_packaging Investigate Packaging Compatibility start->check_packaging use_opaque_packaging Use Opaque or UV-protective Packaging check_light_exposure->use_opaque_packaging add_antioxidant Incorporate a Suitable Antioxidant check_antioxidants->add_antioxidant select_inert_packaging Select Inert Packaging Material check_packaging->select_inert_packaging end_color_stable Color Stability Maintained use_opaque_packaging->end_color_stable add_antioxidant->end_color_stable select_inert_packaging->end_color_stable start Initiate Stability Study storage Place Samples in Stability Chambers (Long-term and Accelerated Conditions) start->storage sampling Pull Samples at Predetermined Time Points storage->sampling physical_testing Perform Physical Tests: - Visual Inspection - pH - Viscosity - Spreadability sampling->physical_testing chemical_testing Perform Chemical Tests: - HPLC Assay - Degradation Products sampling->chemical_testing data_analysis Analyze Data and Assess Trends physical_testing->data_analysis chemical_testing->data_analysis end_shelf_life Determine Shelf-life and Storage Conditions data_analysis->end_shelf_life

References

Econazole Nitrate HPLC Method Validation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC method validation for econazole nitrate.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound peak tailing?

Answer:

Peak tailing for this compound, an basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[1]

  • Possible Causes & Solutions:

    • Interaction with Active Silanols: The stationary phase may have exposed, acidic silanol groups that interact with the basic econazole molecule.

      • Solution: Use a high-purity, end-capped column (e.g., C8 or C18) to minimize silanol interactions.[2][3] Consider adding a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups, though this may not be necessary with modern high-purity columns.[1][4]

    • Incorrect Mobile Phase pH: If the mobile phase pH is too high, it can lead to the ionization of residual silanols, increasing interactions.

      • Solution: Adjust the mobile phase to a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[2][3]

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the concentration of the sample or decrease the injection volume.[1]

    • Column Contamination: Contaminants on the column frit or at the head of the column can cause peak distortion.

      • Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[5]

Question: I'm observing a sudden shift in the retention time of my econazole peak. What should I do?

Answer:

Retention time shifts can indicate a change in the chromatographic system. A systematic approach is needed to identify the root cause.[5]

  • Possible Causes & Solutions:

    • Change in Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause.

      • Solution: Prepare a fresh batch of the mobile phase, ensuring all components are accurately measured and completely mixed. Always filter and degas the mobile phase before use.[4][5]

    • Fluctuating Flow Rate: A problem with the pump can cause the flow rate to vary.

      • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. If the problem persists, check the pump seals and check valves for wear.

    • Column Temperature Variation: Inconsistent column temperature will affect retention time.

      • Solution: Use a column oven to maintain a constant and uniform temperature.[5]

    • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase.

      • Solution: Increase the column equilibration time, especially after changing the mobile phase composition. Pumping 10-20 column volumes of the new mobile phase is a good practice.[5]

Question: My chromatogram shows poor resolution between this compound and its impurities or other active ingredients. How can I improve it?

Answer:

Achieving adequate resolution is critical for a stability-indicating method.[6]

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The mobile phase may not have the right solvent strength or selectivity.

      • Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[3] Experiment with different organic modifiers or buffer pH values to improve selectivity. A gradient elution method can also be developed to separate complex mixtures.[2][7]

    • Incorrect Column: The chosen column may not be suitable for the separation.

      • Solution: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.[2][3]

    • High Flow Rate: A flow rate that is too high can reduce separation efficiency.

      • Solution: Decrease the flow rate. For example, methods have been developed using flow rates between 0.6 mL/min and 1.4 mL/min.[4][7]

Question: What causes high backpressure in my HPLC system?

Answer:

High backpressure can damage the pump and column. It is usually caused by a blockage in the system.

  • Possible Causes & Solutions:

    • Blocked Frit or Column: Particulates from the sample or precipitated buffer salts can clog the column inlet frit.

      • Solution: Use a guard column and filter all samples and mobile phases through a 0.45 µm or smaller filter.[4] If a blockage occurs, try back-flushing the column (if permitted by the manufacturer).

    • Precipitated Buffers: If the organic solvent concentration is too high, buffer salts can precipitate in the mobile phase.

      • Solution: Ensure the chosen buffer is soluble in the mobile phase mixture. It may be necessary to wash the system with water to redissolve precipitated salts.[8]

    • Blockage in Tubing or Fittings: A blockage can occur anywhere in the flow path.

      • Solution: Systematically loosen fittings starting from the detector and working backward to the pump to identify the location of the blockage.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC method parameters for analyzing this compound?

A1: Several validated RP-HPLC methods have been published. While parameters vary, a common setup is summarized in the table below.

ParameterTypical Values
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Methanol and a buffer (e.g., phosphate, ammonium carbonate)
pH Adjusted to a range of 2.5 - 6.5
Elution Mode Isocratic or Gradient
Flow Rate 0.6 - 1.5 mL/min
Detection Wavelength 220, 225, or 260 nm
Column Temperature Ambient or controlled (e.g., 25°C, 35°C)
Injection Volume 10 - 20 µL
References:[2][4][6][7][9]

Q2: What are the essential system suitability test (SST) parameters and their acceptance criteria for this compound analysis?

A2: System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis. Key parameters are listed below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time (from ≥5 replicate injections)Measures the precision of the system.
Resolution (Rs) Rs > 2.0 (between econazole and the closest eluting peak)Measures the degree of separation between adjacent peaks.
Note: Acceptance criteria may vary based on specific pharmacopeial or internal requirements.

Q3: How should a forced degradation study for this compound be conducted?

A3: Forced degradation studies are essential to develop a stability-indicating method by showing that the analytical procedure can separate the active pharmaceutical ingredient (API) from its degradation products.[10][11]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60-80°C for a specified time (e.g., 2-8 hours)
Base Hydrolysis 0.1 M NaOH at 60-80°C for a specified time (e.g., 2-8 hours)
Oxidative Degradation 3-30% H₂O₂ at room temperature for a specified time (e.g., 24 hours)
Thermal Degradation Solid drug substance heated at a high temperature (e.g., 105°C) for several hours/days
Photolytic Degradation Expose the drug substance/solution to UV light (e.g., 254 nm) and/or visible light
Note: The goal is to achieve 5-20% degradation of the API.[11] The method must be able to resolve the main econazole peak from all degradation product peaks.

Experimental Protocols

Protocol 1: System Suitability Testing
  • Prepare the Mobile Phase and System: Prepare the mobile phase as per the validated method. Equilibrate the HPLC system, including the column, until a stable baseline is achieved.

  • Prepare a Standard Solution: Accurately prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL). If applicable, also prepare a resolution solution containing this compound and its known impurities or other relevant compounds.

  • Perform Replicate Injections: Inject the standard solution five or six times into the chromatograph.

  • Data Analysis:

    • Calculate the retention time, peak area, tailing factor, and theoretical plates for each injection.

    • Determine the %RSD for the retention times and peak areas of the replicate injections.

    • If using a resolution solution, calculate the resolution between this compound and the adjacent peaks.

  • Compare with Acceptance Criteria: Verify that all calculated SST parameters meet the pre-defined acceptance criteria (as listed in the table in FAQ 2). The system is deemed suitable for analysis only if all criteria are met.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare separate, accurately weighed samples of this compound drug substance or drug product for each stress condition.

  • Application of Stress:

    • Acid/Base Hydrolysis: Dissolve the sample in a small amount of organic solvent and add the acidic or basic solution. Heat as required. After the specified time, cool the solution and neutralize it. Dilute to a final known concentration with the mobile phase.

    • Oxidation: Dissolve the sample and add the hydrogen peroxide solution. Keep at the specified temperature for the required duration. Dilute to a final concentration.

    • Thermal: Store the solid sample in an oven at the specified temperature. After the exposure time, dissolve the sample and dilute it to the final concentration.

    • Photolytic: Expose a solution of the sample to controlled UV and visible light in a photostability chamber.

  • Chromatographic Analysis: Inject a blank (mobile phase), a control (unstressed) sample, and each of the stressed samples into the HPLC system.

  • Evaluation:

    • Confirm the separation of the main econazole peak from any degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity of the econazole peak in the stressed samples.[2]

    • Calculate the percentage of degradation for each condition.

Visualizations

Troubleshooting Workflow for Peak Shape Issues

G start Peak Shape Problem (Tailing, Fronting, Splitting) check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase pH and composition correct? check_column->check_mobile_phase Yes solution_column Action: - Use end-capped, high-purity column - Flush or replace column/guard column check_column->solution_column No check_sample Is the sample concentration and solvent appropriate? check_mobile_phase->check_sample Yes solution_mobile_phase Action: - Adjust pH (e.g., 2.5-3.5) - Prepare fresh mobile phase - Add modifier (e.g., TEA) if needed check_mobile_phase->solution_mobile_phase No solution_sample Action: - Reduce injection volume/concentration - Ensure sample is dissolved in mobile phase check_sample->solution_sample No end Problem Resolved check_sample->end Yes solution_column->end solution_mobile_phase->end solution_sample->end

Caption: Troubleshooting workflow for common HPLC peak shape problems.

HPLC Method Validation Workflow

G method_dev Method Development specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validation_report Validation Report stability->validation_report

Caption: A typical workflow for HPLC method validation.

Decision Tree for Retention Time Shifts

G start Retention Time (RT) Shift check_pressure Is system pressure stable? start->check_pressure check_pump Action: Check pump for leaks, purge air bubbles, check seals/valves check_pressure->check_pump No check_mobile_phase Was mobile phase prepared fresh? check_pressure->check_mobile_phase Yes resolved Problem Resolved check_pump->resolved prepare_fresh Action: Prepare fresh mobile phase check_mobile_phase->prepare_fresh No check_temp Is column temperature constant? check_mobile_phase->check_temp Yes prepare_fresh->resolved use_oven Action: Use column oven, verify temperature check_temp->use_oven No check_equilibration Is column fully equilibrated? check_temp->check_equilibration Yes use_oven->resolved equilibrate Action: Increase equilibration time check_equilibration->equilibrate No check_equilibration->resolved Yes equilibrate->resolved

Caption: Decision tree for investigating retention time shifts.

References

Validation & Comparative

Comparative In Vitro Efficacy of Econazole Nitrate and Clotrimazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in-vitro antifungal activities of econazole nitrate and clotrimazole, two widely used imidazole derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative potency against various fungal pathogens based on available experimental data.

Overview of Antifungal Activity

Econazole and clotrimazole are broad-spectrum antifungal agents that are effective against a wide range of fungi, including dermatophytes and yeasts.[1][2] Both drugs share a common mechanism of action, inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1] This disruption leads to increased cell permeability and ultimately, fungal cell death. While both are effective, in-vitro studies suggest nuances in their potency against specific fungal species.

Quantitative Comparison of Antifungal Potency

The in-vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for econazole and clotrimazole against various fungal isolates as reported in scientific literature.

Fungal SpeciesDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicansEconazole0.016 - 16Not ReportedNot Reported[3][4]
Candida species (unspecified)EconazoleNot ReportedNot ReportedNot Reported[3][4]
Candida species (unspecified)ClotrimazoleNot ReportedNot ReportedNot Reported
Fusarium oxysporumEconazoleED50: 0.053 ppmED90: 1.002 ppm[5][6]
Fusarium oxysporumClotrimazoleED50: 0.088 ppmED90: 1.100 ppm[5][6]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. ED50 and ED90 are the effective doses for 50% and 90% of the population.

One study demonstrated that against Candida albicans isolates, both miconazole and econazole showed the best effect.[3] For non-albicans Candida species, itraconazole and miconazole were found to be more active than other tested antifungals, including econazole.[3] In a study comparing their activity against Fusarium oxysporum, econazole was found to be the most efficient antifungal agent, followed by clotrimazole.[5][6]

Experimental Protocols

The determination of in-vitro antifungal susceptibility is crucial for evaluating the efficacy of antifungal agents. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M38-A3 document for broth dilution antifungal susceptibility testing of filamentous fungi, which is a common methodology cited in the literature.[3][4]

Broth Dilution Antifungal Susceptibility Testing
  • Isolate Preparation: Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, to ensure purity and viability.[3]

  • Inoculum Preparation: A standardized suspension of fungal conidia or sporangiospores is prepared in a sterile saline solution containing a wetting agent like Tween 80. The final inoculum concentration is adjusted to a specific range (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer and serial dilutions.

  • Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a standard test medium, such as RPMI 1640, to achieve a range of concentrations.[3]

  • Microdilution Plate Setup: The susceptibility tests are performed in 96-well microdilution plates. Each well is inoculated with the fungal suspension, and the antifungal agent dilutions are added. A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are included.

  • Incubation: The microdilution plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the fungal species being tested.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control. This is typically assessed visually or by using a spectrophotometer to measure turbidity.

Visualizing Methodologies and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_analysis Incubation & Analysis Fungal_Isolate Fungal Isolate Inoculum_Suspension Inoculum Suspension Fungal_Isolate->Inoculum_Suspension Culture & Suspension Antifungal_Stock Antifungal Stock Solution Serial_Dilutions Serial Dilutions of Antifungal Antifungal_Stock->Serial_Dilutions Dilution in RPMI Microplate 96-Well Microplate Inoculum_Suspension->Microplate Inoculation Serial_Dilutions->Microplate Addition to Wells Incubation Incubation (e.g., 35°C, 48-72h) Microplate->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometric) Incubation->MIC_Reading

Caption: Experimental workflow for in-vitro antifungal susceptibility testing.

G Azole Azole Antifungal (Econazole/Clotrimazole) Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Azole->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion of lanosterol to ergosterol Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Membrane_Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Membrane_Disruption Essential component of Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Leads to

Caption: Mechanism of action of azole antifungals like econazole and clotrimazole.

References

Econazole Nitrate Versus Ketoconazole: A Comparative Analysis for the Treatment of Dermatophyte Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of two widely used azole antifungal agents, econazole nitrate and ketoconazole, in the treatment of dermatophyte infections. The information presented is supported by experimental data from in-vitro and clinical studies to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both econazole and ketoconazole, as with other azole antifungals, exert their effect by disrupting the fungal cell membrane.[1] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity. By inhibiting this enzyme, azoles deplete ergosterol levels and cause an accumulation of toxic methylated sterols, leading to increased cell permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth.[1]

cluster_lanosterol_pathway Ergosterol Biosynthesis Pathway cluster_inhibition cluster_outcome Cellular Effects Lanosterol Lanosterol Intermediate 14-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Azoles This compound Ketoconazole Ergosterol Ergosterol Intermediate->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Azoles->Inhibition Growth_Inhibition Inhibition of Fungal Growth Disrupted_Membrane->Growth_Inhibition

Caption: Mechanism of action of azole antifungals.

In-Vitro Susceptibility Data

In-vitro studies are essential for determining the intrinsic antifungal activity of a compound against specific fungal isolates. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges for econazole and ketoconazole against common dermatophytes.

Antifungal AgentTrichophyton rubrumTrichophyton mentagrophytesMicrosporum canis
This compound 0.03–1.0 μg/mL[2]0.03–1.0 μg/mL[2]0.03–1.0 μg/mL[2]
Ketoconazole <0.03–0.5 μg/mL[2]<0.03–0.5 μg/mL[2]<0.03–0.5 μg/mL[2]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are aggregated from multiple sources and should be considered as a general guide.

Clinical Efficacy in Dermatophyte Infections

The clinical performance of this compound and ketoconazole has been evaluated in numerous clinical trials for the treatment of common dermatophyte infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).

Tinea Pedis

A Cochrane review of topical treatments for tinea pedis reported that azoles, as a class, demonstrated a cure rate of 47%.[3] A direct comparative study between this compound 1% foam and ketoconazole 2% cream for interdigital tinea pedis found that this compound foam was significantly superior in reducing pruritus.[4][5] While this study focused on symptom relief, it highlights a potential clinical advantage for the econazole foam formulation.[4][5] Another study reported that for athlete's foot, a typical treatment duration with econazole cream is 4 weeks, whereas ketoconazole cream may require a 6-week course.[6]

TreatmentFormulationMycological Cure RateClinical Cure RateRelapse RateStudy Details
This compound 1% FoamNot ReportedSuperior in reducing pruritus vs. ketoconazole cream[4][5]Not ReportedSingle-center, investigator-blinded, split-body pilot study (n=20)[4][5]
Ketoconazole 2% CreamNot ReportedLess effective in reducing pruritus vs. econazole foam[4][5]Not ReportedSingle-center, investigator-blinded, split-body pilot study (n=20)[4][5]
Tinea Cruris and Tinea Corporis

Both econazole and ketoconazole are indicated for the treatment of tinea cruris and tinea corporis.[7] A Cochrane review on topical treatments for these conditions found that most topical antifungals, including azoles, are effective.[8] However, direct head-to-head trials with clear comparative efficacy data between econazole and ketoconazole for these specific indications are limited. One study suggested that while fungistatic azoles can be as effective as fungicidal allylamines, the latter may allow for a shorter duration of treatment.[9]

Experimental Protocols

In-Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against a specific fungal isolate.

cluster_workflow Broth Microdilution Workflow Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate with Fungal Suspension Inoculum->Inoculation Serial_Dilution Perform Serial Dilution of Antifungal Agent Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Reading Read and Record MIC Value Incubation->Reading

Caption: Broth microdilution experimental workflow.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal conidia or sporangiospores is prepared from a fresh culture of the dermatophyte. The concentration of the inoculum is adjusted to a specific range (e.g., 1 x 10³ to 5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Antifungal Dilutions: A series of twofold dilutions of the antifungal agent (this compound or ketoconazole) are prepared in a liquid medium, typically RPMI 1640, in a 96-well microtiter plate.

  • Inoculation: Each well containing the antifungal dilution is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The microtiter plate is incubated at an optimal temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days), allowing for fungal growth in the absence of the antifungal agent.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

Clinical Trial Methodology: Split-Body Design for Topical Antifungals

A split-body, or within-person, randomized controlled trial is an efficient design for comparing topical treatments.[10][11]

  • Patient Selection: A cohort of patients with a confirmed diagnosis of a dermatophyte infection (e.g., tinea pedis) affecting bilateral sites (e.g., both feet) is recruited.

  • Randomization: For each patient, the two treatment sites are randomized to receive either the investigational drug (e.g., this compound foam) or the comparator drug (e.g., ketoconazole cream). This within-patient randomization minimizes inter-patient variability.

  • Blinding: The trial is conducted in a double-blind manner, where neither the patient nor the investigator is aware of which treatment is being applied to which site.

  • Treatment and Follow-up: Patients apply the assigned treatments to the designated sites for a specified duration. Regular follow-up visits are scheduled to assess clinical and mycological outcomes.

  • Outcome Assessment: Efficacy is evaluated based on predefined endpoints, which may include:

    • Mycological Cure: Negative potassium hydroxide (KOH) microscopy and negative fungal culture.

    • Clinical Cure: Resolution of all signs and symptoms of the infection.

    • Effective Treatment: A combination of mycological cure and a significant reduction in clinical signs and symptoms.

    • Symptom Scores: Patient-reported outcomes, such as pruritus, are often measured using a visual analog scale (VAS).

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the two treatment groups, taking into account the paired nature of the data.

Conclusion

Both this compound and ketoconazole are effective topical antifungal agents for the treatment of common dermatophyte infections. Their shared mechanism of action targets a fundamental process in fungal cell survival. In-vitro data suggest comparable activity against key dermatophytes. Clinical evidence indicates that both are effective in treating tinea pedis, tinea cruris, and tinea corporis. The choice between these two agents may be influenced by factors such as the specific formulation, duration of treatment, and patient-specific considerations like symptom relief. Further head-to-head clinical trials with standardized methodologies and larger patient populations would be beneficial to more definitively delineate the comparative efficacy of these two important antifungal drugs.

References

Comparative Analysis of Topical Econazole Nitrate Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of various topical formulations of the antifungal agent econazole nitrate reveals significant differences in drug delivery, skin permeation, and, consequently, potential therapeutic efficacy. This guide provides a comparative analysis of cream, gel, foam, and advanced nanocarrier-based formulations, supported by experimental data and detailed protocols for key evaluation methods.

This compound is a broad-spectrum imidazole antifungal agent widely used for the topical treatment of superficial fungal infections. The effectiveness of any topical therapy is heavily reliant on the formulation's ability to deliver the active pharmaceutical ingredient (API) to the site of action. This analysis delves into the performance of various this compound formulations, offering valuable insights for researchers, scientists, and drug development professionals.

Data Summary of Comparative Performance

The following tables summarize the key performance indicators for different this compound topical formulations based on available research.

Table 1: In Vitro Drug Release of this compound Formulations

Formulation TypeGelling Agent/BaseCumulative Drug Release (%)Time (hours)Reference
Gel1% Carbopol 934p and 0.5% HPMC K4M99.294[1]
Gel1% HPMC97.564[2]
Gel1% Sodium Alginate93.814[2]
NanoemulgelOleic acid, Tween 80, PEG 400, Carbopol94.224[3]
Transethosomal GelPhospholipid, Ethanol, Carbopol 934~57.5624[4][5]

Table 2: Ex Vivo Skin Permeation and Retention of this compound Formulations

Formulation TypeSkin ModelPermeation/PenetrationRetentionKey FindingsReference
Transethosomal GelNot SpecifiedLess ex-vivo skin penetration (17.53 ± 1.20%)High ex-vivo skin retention (38.75 ± 2.88%)Superior retention compared to marketed cream.[4][5]
Nanosponge HydrogelGoat SkinImproved transport across the skinNot SpecifiedBetter percutaneous transport than the marketed product.[6]

Table 3: Antifungal Efficacy (Zone of Inhibition) of this compound Formulations against Candida albicans

Formulation TypeZone of Inhibition (mm)Key FindingsReference
Gel (0.5% Carbopol and HPMC K4M)Good (exact value not specified)Comparable to this compound alone.[1]
Transethosomal GelHigh (exact value not specified)Higher antifungal activity than the marketed cream.[4][5]

Table 4: Clinical Efficacy of this compound Foam 1% vs. Vehicle Foam for Tinea Pedis

Efficacy Endpoint (Day 43)This compound Foam 1%Vehicle FoamReference
Complete Cure Rate24.3%3.6%[7][8]
Mycological Cure Rate67.6%16.9%[7][8]
Effective Treatment Rate48.6%10.8%[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Drug Release Study using Franz Diffusion Cell

This experiment evaluates the rate and extent of drug release from a topical formulation.

Protocol:

  • Apparatus: Franz diffusion cell.

  • Membrane: A synthetic membrane (e.g., cellophane) is placed between the donor and receptor compartments.[9]

  • Receptor Medium: The receptor compartment is filled with a suitable buffer solution, such as phosphate buffer pH 7.4, to maintain sink conditions.[9] The medium is continuously stirred and maintained at 37°C.[10]

  • Sample Application: A known quantity of the this compound formulation is applied to the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh buffer.

  • Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]

  • Calculation: The cumulative amount of drug released per unit area is plotted against time.

Ex Vivo Skin Permeation Study

This study assesses the ability of the drug to penetrate the skin layers.

Protocol:

  • Skin Preparation: Excised skin from a suitable animal model (e.g., porcine or goat skin) is used.[6][11] The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Procedure: The experimental procedure is similar to the in vitro drug release study, with the excised skin acting as the diffusion membrane.

  • Analysis: In addition to analyzing the receptor medium for permeated drug, the skin itself can be processed at the end of the experiment to determine the amount of drug retained in different skin layers (epidermis and dermis).

Antifungal Efficacy Assessment by Cup Plate/Agar Diffusion Method

This method determines the antifungal activity of the formulation by measuring the zone of inhibition against a specific microorganism.

Protocol:

  • Microorganism: A standardized culture of a relevant fungus, such as Candida albicans or Aspergillus fumigatus, is used.[12][13]

  • Agar Plates: A suitable agar medium is seeded with the fungal culture.

  • Well Creation: Wells or "cups" are created in the solidified agar.

  • Sample Application: A precise amount of the this compound formulation is placed into the wells. A blank gel (without the drug) can be used as a negative control.[12][13]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth and diffusion of the drug.

  • Measurement: The diameter of the clear zone of inhibition around each well, where fungal growth is prevented, is measured in millimeters.[9] A larger zone of inhibition indicates greater antifungal activity.

Visualizing Experimental Workflows and Logical Relationships

To better understand the processes involved in evaluating topical formulations, the following diagrams created using Graphviz (DOT language) illustrate key workflows.

experimental_workflow cluster_prep Formulation Preparation cluster_testing In Vitro & Ex Vivo Testing cluster_analysis Data Analysis & Comparison Formulation This compound Formulation (Gel, Cream, Foam, etc.) Drug_Release In Vitro Drug Release (Franz Diffusion Cell) Formulation->Drug_Release Skin_Permeation Ex Vivo Skin Permeation (Excised Skin) Formulation->Skin_Permeation Antifungal_Efficacy Antifungal Efficacy (Agar Diffusion) Formulation->Antifungal_Efficacy Data_Analysis Quantitative Data Analysis Drug_Release->Data_Analysis Skin_Permeation->Data_Analysis Antifungal_Efficacy->Data_Analysis Comparison Comparative Performance Evaluation Data_Analysis->Comparison

Caption: Workflow for the comparative analysis of this compound formulations.

franz_diffusion_cell_workflow cluster_setup Apparatus Setup cluster_experiment Experiment Execution cluster_analysis Analysis FDC Franz Diffusion Cell Assembly Membrane Mounting of Membrane (Synthetic or Excised Skin) FDC->Membrane Receptor Filling Receptor with Medium Membrane->Receptor Application Application of Formulation Receptor->Application Sampling Periodic Sampling Application->Sampling Analysis HPLC/UV-Vis Analysis Sampling->Analysis Calculation Calculation of Release/Permeation Analysis->Calculation

Caption: Experimental workflow for in vitro/ex vivo studies using a Franz diffusion cell.

antifungal_signaling_pathway cluster_drug_action Drug Action cluster_cell_membrane Fungal Cell Membrane Econazole This compound Lanosterol Lanosterol 14α-demethylase (CYP51) Econazole->Lanosterol Inhibition Ergosterol Ergosterol Synthesis Lanosterol->Ergosterol Membrane_Integrity Membrane Integrity Disruption Ergosterol->Membrane_Integrity Leads to Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Simplified signaling pathway of this compound's antifungal action.

Conclusion

The choice of formulation significantly impacts the performance of topical this compound. While traditional formulations like creams and gels are widely used, advanced formulations such as nanoemulgels and transethosomes show promise in enhancing drug delivery and efficacy.[3][4][5] Gels, particularly those with a combination of polymers, can be optimized for high drug release.[1] Foam formulations offer a patient-preferred alternative with proven clinical efficacy.[7][8][14] The selection of an appropriate formulation should be guided by the specific therapeutic goal, considering factors like the target skin layer, desired release profile, and patient compliance. The experimental protocols and data presented in this guide provide a foundation for further research and development in the field of topical antifungal therapy.

References

Assessing the In Vitro Antifungal Susceptibility of Clinical Isolates to Econazole Nitrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Econazole nitrate is an azole antifungal agent commonly utilized in topical formulations for the treatment of superficial fungal infections. Understanding its in vitro efficacy against various clinical fungal isolates is crucial for informing treatment decisions and for the development of new antifungal therapies. This guide provides a comparative analysis of the in vitro antifungal susceptibility of clinical isolates to this compound, supported by experimental data and detailed methodologies.

Comparative Antifungal Activity

The in vitro activity of this compound has been evaluated against a range of clinically relevant fungi, including yeasts and dermatophytes. Its performance is often compared with other commonly used antifungal agents to determine its relative potency.

Activity against Candida Species

Studies have demonstrated that econazole is effective against various Candida species. A comparative study involving 100 clinical Candida isolates showed that econazole and miconazole were generally more active than fluconazole and itraconazole.[1][2] For Candida albicans, econazole and miconazole exhibited the strongest effect.[1]

Table 1: Comparative In Vitro Susceptibility of Candida Isolates to Econazole and Other Antifungals

Antifungal AgentMIC Range (µg/mL)
Econazole0.016 - 16
Miconazole0.016 - 16
Itraconazole0.032 - 16
Fluconazole0.25 - 64

MIC (Minimum Inhibitory Concentration) values are based on a study of 100 clinical Candida isolates.[1][2]

In another study focusing on fluconazole-resistant Candida albicans, the MIC values for this compound ranged from 16 to 32 µg/mL.[3] This suggests that while econazole is effective, resistance can occur. Interestingly, this same study found a synergistic effect when this compound was combined with chelerythrine, significantly enhancing its antifungal activity against these resistant isolates.[3]

Activity against Dermatophytes and Other Yeasts

Econazole has also demonstrated potent activity against dermatophytes. In a study comparing three antifungal agents, this compound showed comparable activity to ciclopirox olamine and butenafine HCl against dermatophytes, with a MIC range of < 0.001-0.25 µg/ml.[4] Against other yeasts, econazole's activity was observed with a MIC range of 0.125-> 0.5 µg/ml.[4] Furthermore, clinical trials have shown that for Trichophyton rubrum, the most commonly isolated dermatophyte in tinea pedis, the MIC90 of econazole was 0.016 µg/mL.[5]

Experimental Protocols

The determination of in vitro antifungal susceptibility is typically performed using standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a widely accepted reference method.[6]

Broth Microdilution Method (Adapted from CLSI M27-A and M38-A3)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Preparation of Antifungal Stock Solutions:

  • This compound and other antifungal agents are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[1][3]

  • Serial two-fold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using a liquid medium like RPMI 1640.[1]

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, and incubated.[1]

  • Several colonies are suspended in sterile saline, and the suspension is adjusted to a specific cell density, often measured by a spectrophotometer to achieve a certain transmittance (e.g., 75–77% at 530 nm).[1]

  • This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.[1]

3. Incubation:

  • The microtiter plates containing the diluted antifungal agents and the fungal inoculum are incubated at 35°C for 24-48 hours.[1]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% reduction) compared to a drug-free control well.[1] The endpoint can be read visually or with a spectrophotometer.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing workflow.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis isolate_prep Isolate Preparation (Culture on Agar) inoculum_prep Inoculum Preparation (Suspension & Dilution) isolate_prep->inoculum_prep inoculation Inoculation (Add Inoculum to Plate) inoculum_prep->inoculation drug_prep Antifungal Dilution (Serial Dilutions in Plate) drug_prep->inoculation incubation Incubation (35°C for 24-48h) inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC (≥80% Growth Inhibition) read_results->determine_mic

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Conclusion

This compound demonstrates significant in vitro activity against a broad range of clinically relevant fungi, including various Candida species and dermatophytes. Its efficacy is comparable, and in some cases superior, to other commonly used azole antifungals. The standardized broth microdilution method provides a reliable means of determining the susceptibility of clinical isolates to this compound, guiding appropriate therapeutic use and contributing to ongoing antifungal drug development efforts.

References

Econazole Nitrate: A Comparative Analysis of Foam and Cream Formulations for Topical Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the efficacy, safety, and patient preference of econazole nitrate foam versus traditional cream formulations in the treatment of superficial fungal infections.

This guide provides a comprehensive comparison of this compound foam and cream formulations, intended for researchers, scientists, and drug development professionals. By examining key experimental data, clinical outcomes, and patient-reported benefits, this document aims to elucidate the therapeutic advantages and distinct characteristics of each formulation.

Executive Summary

This compound is a broad-spectrum imidazole antifungal agent effective against a wide range of dermatophytes, yeasts, and molds. While the cream formulation has been a mainstay in topical antifungal therapy, the development of a foam vehicle offers potential advantages in application, skin penetration, and patient adherence. This guide synthesizes data from clinical trials to objectively compare the performance of these two formulations.

Efficacy and Clinical Outcomes

Clinical studies have demonstrated the superiority of this compound foam 1% over its vehicle in the treatment of interdigital tinea pedis. Furthermore, comparative studies with other antifungal creams highlight the foam's rapid and significant effect on symptoms such as pruritus.

Table 1: Efficacy of this compound Foam 1% vs. Vehicle in Interdigital Tinea Pedis (Phase 3 Clinical Trials)[1][2][3]
Endpoint (Day 43)This compound Foam 1% (n=246)Foam Vehicle (n=249)
Complete Cure Rate 24.3%3.6%
Mycologic Cure Rate 67.6%16.9%
Effective Treatment Rate 48.6%10.8%

Note:

  • Complete Cure: Negative KOH, negative fungal culture, and complete resolution of all signs and symptoms.[1]

  • Mycologic Cure: Negative KOH and negative fungal culture.[1]

  • Effective Treatment: Mycologic cure with no or mild erythema and/or scaling, and all other signs and symptoms absent.[1]

Table 2: Comparative Efficacy in Pruritus Reduction (this compound Foam 1% vs. Ketoconazole Cream 2%)[4][5]
OutcomeThis compound Foam 1%Ketoconazole Cream 2%
Reduction in Pruritus (VAS Scores) Significantly greater reduction-
Patient Preference Rated "good" or "excellent" in all measures-

Note: This was a single-center, investigator-blinded, split-body observational pilot study where 20 subjects applied both medications to either the right or left foot for 14 days.[2][3]

Experimental Protocols

Phase 3 Clinical Trials for this compound Foam 1% in Tinea Pedis[1][2][3]
  • Study Design: Two randomized, double-blind, parallel-group, vehicle-controlled, multicenter studies.

  • Participants: Males and females aged 12 years and older with a clinical diagnosis of interdigital tinea pedis and a positive baseline fungal culture for a dermatophyte.

  • Treatment Regimen: Subjects applied either this compound foam 1% or foam vehicle once daily for 4 weeks.

  • Primary Endpoint: The proportion of subjects achieving a complete cure at 2 weeks post-treatment (Day 43).

  • Secondary Endpoints: Mycologic cure and effective treatment at Day 43.

  • Assessments: Clinical assessments for signs and symptoms (erythema, scaling, fissuring, maceration, vesiculation, and pruritus) were graded on a 4-point scale (none, mild, moderate, severe).[4] KOH microscopy and fungal cultures were performed at baseline and follow-up visits.

Pruritus Reduction Pilot Study[4][5]
  • Study Design: A single-center, investigator-blinded, observational, split-body pilot study.

  • Participants: 20 subjects with interdigital tinea pedis.

  • Treatment Regimen: Subjects applied both this compound foam 1% and ketoconazole cream 2% to either the right or left foot twice daily for 14 days.

  • Outcome Measures:

    • Pruritus Visual Analog Scale (VAS): To measure the intensity of itching.

    • Skindex-16: A questionnaire to assess the effects of the skin condition on the patient's quality of life.

    • Patient Preference Questionnaire: To evaluate patient-reported outcomes and preferences for the foam versus the cream.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of the fungal cell membrane.[5] It achieves this by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is a critical component of the ergosterol biosynthesis pathway.[5][6][7]

Econazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Cell_Membrane Essential Component Lanosterol_Demethylase->Ergosterol Econazole This compound Econazole->Lanosterol_Demethylase Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

The clinical evaluation of topical antifungal formulations follows a structured workflow from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis InclusionCriteria Inclusion Criteria Met (e.g., Tinea Pedis Diagnosis) ExclusionCriteria Exclusion Criteria Absent InclusionCriteria->ExclusionCriteria InformedConsent Informed Consent ExclusionCriteria->InformedConsent BaselineAssessment Baseline Assessment (KOH, Culture, Symptoms) InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization Enrollment TreatmentArmA Arm A: This compound Foam 1% Randomization->TreatmentArmA TreatmentArmB Arm B: Vehicle/Comparator Randomization->TreatmentArmB FollowUpVisits Follow-up Visits (e.g., Day 15, 29, 43) TreatmentArmA->FollowUpVisits TreatmentArmB->FollowUpVisits EfficacyEndpoints Efficacy Endpoint Assessment (Cure Rates) FollowUpVisits->EfficacyEndpoints SafetyAssessment Safety Assessment (Adverse Events) FollowUpVisits->SafetyAssessment DataAnalysis Statistical Analysis EfficacyEndpoints->DataAnalysis SafetyAssessment->DataAnalysis

References

Econazole Nitrate: A Comparative Analysis of Short-Course vs. Long-Course Treatment Regimens

Author: BenchChem Technical Support Team. Date: November 2025

Econazole nitrate, a broad-spectrum imidazole antifungal agent, is a mainstay in the topical treatment of superficial fungal infections. Its efficacy is well-established, but the optimal duration of therapy—balancing rapid clinical resolution with the prevention of relapse—remains a key consideration for clinicians and researchers. This guide provides a comparative analysis of the treatment outcomes associated with short-course versus long-course this compound therapy for various fungal infections, supported by experimental data and detailed methodologies.

Executive Summary

Short-course, high-dose this compound therapy has demonstrated high efficacy in the treatment of vaginal candidosis, offering a convenient alternative to longer treatment regimens with comparable outcomes. For dermatomycoses, such as tinea corporis, tinea cruris, and tinea pedis, longer treatment courses of two to four weeks are standard to ensure mycological cure and prevent recurrence. While direct comparative trials of short versus long-course therapy for most skin mycoses are limited, the existing data underscores the importance of tailoring treatment duration to the specific indication and pathogen.

Data Presentation: Treatment Outcomes

The following tables summarize the quantitative data from clinical studies comparing different treatment durations of this compound.

Table 1: Comparison of Short-Course vs. Long-Course this compound in Vaginal Candidosis

Treatment RegimenDosageDurationMycological Cure RateReference
Short-Course 150 mg3 days84.9% - 85%[1][2]
Long-Course 50 mg14-15 days90% - 92.4%[1][2]

Table 2: Efficacy of Standard (Long-Course) this compound Therapy for Dermatomycoses

Infection TypeTreatment RegimenDurationMycological Cure RateReference
Tinea Corporis/Cruris 1% Cream, once daily2 weeksNot specified in direct comparison[3]
Tinea Pedis 1% Cream, once daily4 weeksNot specified in direct comparison[3]
Dermatomycoses (General) 1% Cream2-6 weeks~90%[4]

Experimental Protocols

The methodologies of the cited studies form the basis for the presented data. Below are detailed protocols for representative clinical trials.

Protocol 1: Comparative Study of Short-Course vs. Long-Course this compound for Vaginal Candidosis
  • Study Design: A randomized, controlled clinical trial.

  • Patient Population: Adult females with clinically and mycologically confirmed (via culture) vaginal candidosis caused by Candida albicans.

  • Treatment Arms:

    • Group A (Short-Course): One 150 mg this compound vaginal suppository administered daily for 3 consecutive days.

    • Group B (Long-Course): One 50 mg this compound vaginal suppository administered daily for 14 consecutive days.

  • Outcome Measures:

    • Primary Endpoint: Mycological cure, defined as a negative fungal culture at the follow-up visit (typically 1-2 weeks post-treatment).

    • Secondary Endpoints: Clinical cure (resolution of signs and symptoms), and incidence of adverse events (e.g., local irritation).

  • Data Analysis: Statistical comparison of cure rates and adverse event frequencies between the two treatment groups.

Protocol 2: Efficacy and Safety Study of this compound Foam for Tinea Pedis
  • Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.

  • Patient Population: Patients aged 12 years and older with a clinical diagnosis of interdigital tinea pedis, confirmed by a positive potassium hydroxide (KOH) examination and fungal culture for a dermatophyte.

  • Treatment Arms:

    • Group A (Active Treatment): 1% this compound foam applied once daily for 4 weeks.

    • Group B (Vehicle Control): Vehicle foam (without this compound) applied once daily for 4 weeks.

  • Outcome Measures:

    • Primary Endpoint: Complete cure at two weeks post-treatment (Day 43), defined as a negative KOH, negative fungal culture, and complete resolution of all clinical signs and symptoms.

    • Secondary Endpoints: Mycological cure (negative KOH and culture) and effective treatment (mycological cure with no or mild erythema and/or scaling).

  • Data Analysis: Comparison of the proportion of subjects achieving the primary and secondary endpoints in the active treatment group versus the vehicle control group.

Mandatory Visualizations

Mechanism of Action: this compound Signaling Pathway

This compound exerts its antifungal effect by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane. This is achieved through the inhibition of the enzyme lanosterol 14-alpha-demethylase.

EconazoleMechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_action This compound Action cluster_effects Cellular Effects Lanosterol Lanosterol Intermediates 14-methylated Sterol Intermediates Lanosterol->Intermediates Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol MembraneDisruption Disruption of Membrane Integrity & Fluidity Intermediates->MembraneDisruption Accumulation leads to Econazole Econazole Nitrate Econazole->Intermediates Inhibition Permeability Increased Permeability MembraneDisruption->Permeability CellDeath Fungal Cell Death Permeability->CellDeath

Mechanism of action of this compound.
Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing short-course and long-course this compound therapy.

ClinicalTrialWorkflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis PatientRecruitment Patient Recruitment (Confirmed Fungal Infection) InformedConsent Informed Consent PatientRecruitment->InformedConsent Baseline Baseline Assessment (Clinical & Mycological) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A Short-Course Therapy Randomization->GroupA Arm 1 GroupB Group B Long-Course Therapy Randomization->GroupB Arm 2 EndOfTreatment End of Treatment Assessment GroupA->EndOfTreatment GroupB->EndOfTreatment FollowUp Follow-up Assessment (e.g., 2 weeks post-treatment) EndOfTreatment->FollowUp DataAnalysis Data Analysis (Cure Rates, Adverse Events) FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Experimental workflow for a comparative clinical trial.

References

Safety Operating Guide

Navigating the Safe Disposal of Econazole Nitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of econazole nitrate, an antifungal agent, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to prevent environmental contamination and ensure a safe work environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

General Disposal Procedures for this compound

When handling this compound, it is crucial to avoid flushing it down the toilet or pouring it into a drain unless specifically instructed to do so by the product's labeling or a safety data sheet (SDS). Improper disposal can lead to the contamination of water supplies.[1][2]

For unused or expired this compound products, such as creams, the recommended procedure for household or small quantity disposal involves mixing the substance with an unpalatable material like coffee grounds or cat litter.[1] This mixture should then be sealed in a container, such as a plastic bag, before being placed in the trash.[1]

For larger quantities or in a laboratory setting, disposal procedures must align with local, state, and federal regulations.[3][4] The Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

Step-by-Step Disposal Protocol for Laboratory Settings

  • Review Safety Data Sheet (SDS): Before disposal, consult the manufacturer's SDS for this compound.[3][4][8][9][10] The SDS will provide specific information on the chemical's hazards and recommended disposal methods.

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted.

  • Small Quantities (e.g., residual amounts on lab equipment):

    • Decontaminate equipment by washing with an appropriate solvent.

    • Collect the rinsate and treat it as chemical waste.

  • Unused or Expired Product:

    • For non-hazardous formulations, follow the "mix and seal" method described above.

    • For formulations classified as hazardous waste, they must be disposed of through a licensed chemical waste disposal facility.[8] This often involves incineration at a permitted treatment facility.[6][7]

  • Contaminated Materials: Personal protective equipment (PPE), such as gloves and lab coats, that have come into contact with this compound should be disposed of as chemical waste.

  • Packaging: Empty containers should be triple-rinsed with an appropriate solvent.[8] The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the packaging can be recycled or disposed of as regular waste, depending on institutional policies.[8]

Quantitative Data on Pharmaceutical Waste

Waste CategoryDescriptionDisposal Recommendation
Non-Hazardous Pharmaceutical Waste Medications not specifically listed as hazardous by the EPA.Landfill or incineration in a solid waste facility, in accordance with state and local regulations.[11]
Hazardous Pharmaceutical Waste Pharmaceuticals that meet the EPA's definition of hazardous waste (e.g., ignitable, corrosive, reactive, toxic).Treatment at a permitted hazardous waste facility, typically via incineration.[6][11]
Controlled Substances Medications regulated by the Drug Enforcement Administration (DEA).Disposal must comply with DEA regulations, often involving a reverse distributor or on-site destruction with specific documentation.[11]

Experimental Protocols

The disposal procedures outlined are based on established safety protocols and regulatory guidelines. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

EconazoleDisposal cluster_start cluster_assessment cluster_small_quantity cluster_large_quantity cluster_end start Start: This compound Waste assess_sds Consult Safety Data Sheet (SDS) start->assess_sds assess_quantity Determine Quantity (Small vs. Large) assess_sds->assess_quantity mix_seal Mix with unpalatable substance (e.g., coffee grounds) assess_quantity->mix_seal Small Quantity / Residue is_hazardous Is it classified as hazardous waste? assess_quantity->is_hazardous Large Quantity dispose_trash Seal in a container and place in designated trash mix_seal->dispose_trash end End of Process dispose_trash->end licensed_disposal Dispose through a licensed chemical waste facility (e.g., incineration) is_hazardous->licensed_disposal Yes non_hazardous_disposal Dispose as non-hazardous pharmaceutical waste per institutional guidelines is_hazardous->non_hazardous_disposal No licensed_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Econazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Econazole Nitrate, from initial preparation to final disposal. Following these procedural steps will help minimize exposure and ensure the integrity of your work.

This compound is classified as a hazardous chemical, being harmful if swallowed and causing skin and serious eye irritation.[1] Some classifications also indicate it may damage fertility or the unborn child.[2] Adherence to proper safety protocols is therefore critical.

Hazard and Precautionary Summary

This table summarizes the key hazard classifications and precautionary statements associated with this compound.

Hazard ClassificationGHS CodePrecautionary StatementP-Code
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.P264, P270, P301+P317, P330, P501
Skin Irritation (Category 2)H315Causes skin irritation.P264, P280, P302+P352, P321, P332+P317, P362+P364
Eye Irritation (Category 2)H319Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Reproductive Toxicity (Potential)H360May damage fertility or the unborn child.P202, P308+P313

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Pre-Handling and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] The use of a chemical fume hood or other local exhaust ventilation is recommended to keep airborne levels below exposure limits.[5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is being handled or stored.[1][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact and exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses that conform to EN166 (EU) or NIOSH (US) standards.[3][4] A face shield may be used for additional protection against splashes.[8][9]

  • Hand Protection: Wear chemical-impermeable gloves, such as butyl rubber gloves.[3][6] Gloves must be inspected for integrity before each use.[3] For tasks with a higher risk of exposure, consider wearing two pairs of gloves.[10]

  • Body Protection: A lab coat is required.[5] For more extensive handling, wear impervious, fire/flame-resistant clothing or a disposable protective suit.[3][4][7][10] Pant legs should be worn outside of boots to prevent chemicals from entering footwear.[11]

  • Respiratory Protection: If engineering controls are insufficient or if dust formation is likely, use an approved/certified dust respirator.[5] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as described above.

  • Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[3][4]

  • Weighing and Transfer: If weighing the solid, do so in a ventilated enclosure. Use non-sparking tools for transfers.[3][4]

  • Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and plenty of water.[1][6]

  • Decontamination: Clean all equipment and the work surface after use.

Emergency Procedures
  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Spill Management
  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[3][4]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the chemical to enter drains.[3][4]

  • Cleanup: For small spills, use appropriate tools to place the spilled solid into a suitable container for waste disposal.[5] For large spills, wear full protective gear, including a self-contained breathing apparatus.[5] Shovel the material into a convenient waste disposal container.[5]

  • Final Cleaning: Clean the spill area by spreading water on the contaminated surface and dispose of the contaminated water according to local and regional regulations.[5]

Storage and Disposal
  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4] Keep it away from food, drink, and animal feed.[7] Incompatible materials include oxidizing agents.[1]

  • Disposal of Chemical: Dispose of the waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] All disposals must be in accordance with applicable local, regional, and national laws and regulations.[3]

  • Disposal of Packaging: Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase cluster_emergency Emergency Response A Review SDS & Protocols B Verify Ventilation (Fume Hood) A->B C Inspect Emergency Equipment (Eyewash, Shower) B->C D Don Required PPE C->D E Handle Compound (Avoid Dust Generation) D->E Proceed to Handling F Perform Experiment E->F G Decontaminate Equipment & Workspace F->G L Spill or Exposure Event F->L If Emergency Occurs H Remove PPE G->H I Store this compound Properly H->I Store/Dispose J Segregate & Label Waste (Chemical & Contaminated PPE) I->J K Dispose of Waste via Approved Channels J->K M Follow First Aid Procedures L->M Exposure N Execute Spill Cleanup Protocol L->N Spill

Caption: Workflow for Safe Handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.